2,2-Bis(4-aminophenyl)propane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-aminophenyl)propan-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10H,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEDGEXYGKWJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073296 | |
| Record name | Benzenamine, 4,4'-(1-methylethylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2479-47-2 | |
| Record name | 4,4′-(1-Methylethylidene)bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Isopropylidenedianiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Bis(4-aminophenyl)propane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4,4'-(1-methylethylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-isopropylidenedianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2,2-Bis(4-aminophenyl)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(4-aminophenyl)propane, also known by its common name 4,4'-isopropylidenedianiline, is an aromatic diamine with the chemical formula C₁₅H₁₈N₂.[1] Its structure is characterized by two aniline moieties linked by an isopropylidene group. This compound serves as a crucial monomer in the synthesis of various high-performance polymers, including polyimides and polyamides, due to the reactive nature of its primary amino groups. While its primary applications are in materials science, an understanding of its chemical properties is essential for researchers in various fields, including those in drug development who may encounter this or structurally related compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of this compound.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈N₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| CAS Number | 2479-47-2 | |
| Appearance | Colorless to brown crystalline solid | [2] |
| Melting Point | 123-125 °C | [3] |
| Boiling Point | 172-188 °C at 0.5 mbar | [2] |
| Solubility | Soluble in many organic solvents | |
| Purity | Typically >97% | [3] |
Experimental Protocols
The synthesis of this compound is a two-step process that begins with the nitration of 2,2-diphenylpropane, followed by the reduction of the resulting dinitro compound.
Synthesis of 2,2-Di(4-nitrophenyl)propane
Experimental Protocol:
A 1-liter glass reactor equipped with baffles, a mechanical stirrer, a thermometer, and a jacketed addition funnel is charged with 9.80 g (0.05 mols) of 2,2-diphenylpropane, 100 ml of nitrobenzene, and 12.5 ml of sulfuric acid. The mixture is stirred and cooled in an ice bath. A mixture of nitric acid and sulfuric acid is then added dropwise, maintaining the temperature between 17°C and 20°C. After the addition is complete, the reaction is stirred for an additional 20 minutes. The reaction mixture is then poured onto ice, and the resulting solid is collected by filtration. The crude product is a mixture of 4,4'- and 4,2'-dinitrodiphenylpropane.[3]
Synthesis of 2,2-Di(4-aminophenyl)propane
Experimental Protocol:
The crude 2,2-di(nitrophenyl)propane mixture from the previous step is dissolved in a suitable solvent, such as dioxane, in a reactor. 10 g of Raney nickel is added to the solution. The mixture is warmed to 50°C, and 84 g (1.3 mol) of 50% hydrazine hydrate is added.[2] An exothermic reaction will occur. After the initial reaction subsides, the mixture is heated to 60°C until the evolution of gas ceases. The catalyst is then removed by filtration, and the solvent is evaporated in vacuo. This results in the crude 2,2-di(4-aminophenyl)propane.[2][3]
Purification by Crystallization
Experimental Protocol:
The crude 2,2-di(4-aminophenyl)propane can be purified by crystallization. The crude product is dissolved in a minimal amount of a suitable hot solvent, such as a mixture of an organic solvent and water. The solution is then cooled slowly to allow for the formation of crystals. The crystals are collected by filtration, washed with a cold solvent, and then dried. For instance, crude 4,4'-isopropylidenediphenol, a related compound, is purified by mixing with water, heating to melt the crystals, agitating the mixture, and then cooling to crystallize the pure product, which is then washed with a solvent like chloroform.[4] A similar principle of crystallization from a mixed solvent system or by controlling pH can be applied for the purification of this compound.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the related compound 2,2-Bis[4-(4-aminophenoxy)phenyl]propane shows characteristic peaks for the aromatic protons and the methyl protons of the isopropylidene group.
-
¹³C NMR: The carbon NMR spectrum provides signals corresponding to the different carbon environments in the molecule, including the quaternary carbon of the isopropylidene group, the methyl carbons, and the aromatic carbons. A reference to the 13C NMR spectrum of 4,4'-isopropylidenedianiline is available on SpectraBase, typically showing signals for the isopropylidene methyl carbons around 30 ppm, the quaternary carbon around 41 ppm, and the aromatic carbons in the 114-146 ppm range.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine groups in the region of 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic protons around 2850-3100 cm⁻¹, C=C stretching vibrations for the aromatic rings in the 1500-1600 cm⁻¹ region, and C-N stretching vibrations around 1250-1350 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M+) at m/z = 226.32, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl group to form a stable benzylic carbocation, resulting in a significant peak at m/z = 211. Further fragmentation of the aromatic rings would also be observed.
Metabolic Pathway
While this compound is primarily an industrial chemical and not a pharmaceutical agent, understanding its potential metabolic fate is crucial from a toxicological perspective, especially for drug development professionals who must consider the metabolic stability and potential toxicity of new chemical entities. Due to the lack of direct studies on the metabolism of this compound, the metabolic pathway of its structural analog, Bisphenol A (BPA), is presented here as a predictive model. The primary metabolic pathway for BPA in humans is glucuronidation.
In humans, BPA is rapidly metabolized in the liver by UDP-glucuronosyltransferases (UGTs) to form BPA-glucuronide, which is then excreted in the urine.[5][6][7] This conjugation reaction significantly increases the water solubility of the compound, facilitating its elimination from the body. It is highly probable that this compound would undergo a similar metabolic fate, with the primary amino groups being the likely sites for glucuronidation.
Synthesis and Purification Workflow
The overall process for obtaining pure this compound can be visualized as a multi-step workflow.
This workflow illustrates the progression from commercially available starting materials to the final, purified product, highlighting the key chemical transformations and separation steps involved. Each step requires careful control of reaction conditions to ensure a high yield and purity of the desired compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. CN102633662A - Preparation method of 2,2-di[4-(4'-aminophenoxy)phenyl]propane - Google Patents [patents.google.com]
- 3. US5037994A - Regioselective nitration of diphenyl compounds - Google Patents [patents.google.com]
- 4. US3326986A - Process for purifying 4, 4'-isopropylidenediphenol - Google Patents [patents.google.com]
- 5. Metabolism and kinetics of bisphenol a in humans at low doses following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of bisphenol a in primary cultured hepatocytes from mice, rats, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2,2-Bis(4-aminophenyl)propane (CAS No. 2479-47-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Bis(4-aminophenyl)propane, also known as 4,4'-isopropylidenedianiline, is an aromatic diamine with the CAS number 2479-47-2. This technical guide provides a detailed overview of its chemical and physical properties, synthesis, and primary applications. While a versatile building block in polymer and materials science, its direct application in drug development and biological activities remains largely unexplored in publicly available scientific literature. This document aims to serve as a foundational resource for researchers and professionals by consolidating the existing knowledge and identifying potential areas for future investigation, particularly in the realm of medicinal chemistry.
Chemical and Physical Properties
This compound is a solid at room temperature, with its key properties summarized in the table below for easy reference. These characteristics are crucial for its handling, storage, and application in various chemical syntheses.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈N₂ | [1][2] |
| Molecular Weight | 226.32 g/mol | [1][2] |
| Melting Point | 128.2-129.6 °C | [1][3] |
| Boiling Point | 405.5 °C at 760 mmHg | [1] |
| Density | 1.091 g/cm³ | [1] |
| Flash Point | 238.1 °C | [1] |
| Appearance | Solid | [2] |
| Solubility | Moderately soluble in common organic solvents | [2] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1][3] |
Synthesis
A common laboratory-scale synthesis of this compound involves the reduction of its dinitro precursor, 2,2-Bis(4-nitrophenyl)propane.
Experimental Protocol: Reduction of 2,2-Bis(4-nitrophenyl)propane
Materials:
-
2,2-Bis(4-nitrophenyl)propane
-
Palladium on carbon (Pd/C) catalyst
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 2,2-Bis(4-nitrophenyl)propane in ethanol in a reaction vessel.
-
Add a catalytic amount of palladium on carbon.
-
Slowly add hydrazine hydrate to the mixture.
-
Heat the reaction mixture to a temperature of 68-70°C.
-
Maintain the reaction for a duration of 8-10 hours.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Dilute the filtrate with additional ethanol.
-
Cool the solution to -10°C to induce crystallization of the product.
-
Collect the solid product by filtration and dry it to obtain this compound.[2]
Synthesis Workflow
References
An In-depth Technical Guide to the Synthesis of 2,2-Bis(4-aminophenyl)propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-Bis(4-aminophenyl)propane, a crucial diamine monomer with significant applications in the production of high-performance polymers such as polyimides and polyamides. This document details the core synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in materials science and medicinal chemistry.
Introduction
This compound, also known by its IUPAC name 4,4'-(propane-2,2-diyl)dianiline and CAS number 2479-47-2, is an aromatic diamine characterized by two aminophenyl groups linked through an isopropylidene bridge. This structure imparts a unique combination of rigidity and processability to the polymers derived from it. The synthesis of this compound is of considerable interest for creating materials with enhanced thermal stability, mechanical strength, and chemical resistance.
Synthetic Pathway Overview
The most prevalent and well-documented synthetic route to this compound is a two-step process commencing from 2,2-diphenylpropane. This pathway involves an initial electrophilic nitration of the aromatic rings, followed by the reduction of the resulting dinitro intermediate to the desired diamine.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,2-Bis(4-nitrophenyl)propane (Nitration)
This initial step involves the electrophilic nitration of 2,2-diphenylpropane. The reaction is regioselective, favoring the formation of the 4,4'-dinitro isomer under controlled conditions.
Experimental Workflow:
Caption: Experimental workflow for the nitration of 2,2-diphenylpropane.
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.98 g of 2,2-diphenylpropane in 10 mL of concentrated sulfuric acid.
-
Cool the mixture in an ice-water bath to a temperature of 17-20 °C.
-
Slowly add 0.99 g of concentrated nitric acid dropwise to the stirred solution, ensuring the temperature is maintained within the 17-20 °C range.
-
After the addition is complete, continue stirring the reaction mixture for 20 minutes.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with methylene chloride.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Quantitative Data for Nitration:
| Parameter | Value | Reference |
| Starting Material | 2,2-Diphenylpropane | [1] |
| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | [1] |
| Molar Ratio (Diphenylpropane:HNO₃) | Approx. 1:2 | [1] |
| Reaction Temperature | 17-20 °C | [1] |
| Reaction Time | 20 minutes | [1] |
| Crude Yield | 86% | [1] |
| Selectivity for 4,4'-isomer | 64% | [1] |
Step 2: Synthesis of this compound (Reduction)
The dinitro compound is subsequently reduced to the target diamine. Catalytic hydrogenation is a common and efficient method for this transformation.
Experimental Workflow:
Caption: Experimental workflow for the reduction of 2,2-bis(4-nitrophenyl)propane.
Detailed Protocol:
-
In a 50 mL pressure vessel, combine 5.0 g (0.0175 mol) of 2,2-bis(4-nitrophenyl)propane, 10 mL of methanol, and 1 g of 1% Palladium on carbon (Pd/C) catalyst.[1]
-
Seal the vessel and sequentially purge with nitrogen and then with hydrogen.[1]
-
Pressurize the reactor to 400 psig with hydrogen and commence stirring (e.g., 2000 rpm).[1]
-
The reaction is exothermic and will heat up; maintain the temperature at approximately 100 °C for 1 hour.[1]
-
After the reaction is complete, cool the vessel to room temperature.[1]
-
Carefully vent the reactor and filter the mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final product.
Quantitative Data for Reduction:
| Parameter | Value | Reference |
| Starting Material | 2,2-Bis(4-nitrophenyl)propane | [1] |
| Reducing Agent | Hydrogen gas (H₂) | [1] |
| Catalyst | 1% Pd/C | [1] |
| Solvent | Methanol | [1] |
| Hydrogen Pressure | 400 psig | [1] |
| Reaction Temperature | ~100 °C | [1] |
| Reaction Time | 1 hour | [1] |
| Yield | Not explicitly stated, but high | [1] |
| Purity | High, suitable for polymer synthesis | [1] |
Characterization Data
Proper characterization of the final product is essential to confirm its identity and purity. The following table summarizes key analytical data for this compound.
Physical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₂ |
| Molecular Weight | 226.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 128.2-129.6 °C |
| Boiling Point | 200-231 °C at 5.5 Torr |
| ¹H NMR (CDCl₃, δ) | Expected signals: ~1.6 ppm (s, 6H, -C(CH₃)₂), ~3.6 ppm (br s, 4H, -NH₂), ~6.6-7.1 ppm (m, 8H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | Expected signals: ~31 ppm (-C(CH₃)₂), ~42 ppm (-C(CH₃)₂), aromatic signals in the range of ~115-145 ppm |
| IR (KBr, cm⁻¹) | Expected peaks: ~3300-3500 (N-H stretching), ~2850-2970 (C-H stretching), ~1600-1620 (N-H bending), ~1500-1520 (aromatic C=C stretching), ~820-840 (para-disubstituted benzene C-H bending) |
Conclusion
The synthesis of this compound via the nitration of 2,2-diphenylpropane followed by catalytic reduction is a robust and well-established method. This guide provides the necessary detailed protocols and data to enable researchers and professionals to successfully synthesize and characterize this important diamine monomer for their specific applications in polymer chemistry and drug development. Careful control of reaction conditions, particularly during the nitration step, is crucial for achieving high yields and the desired regioselectivity.
References
An In-depth Technical Guide to the Molecular Structure of 2,2-Bis(4-aminophenyl)propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and properties of 2,2-Bis(4-aminophenyl)propane, a key diamine monomer. Due to the absence of a publicly available, definitive crystal structure, this document outlines the known structural parameters, details the experimental protocols that would be utilized for its full structural elucidation, and presents its application in polymer synthesis.
Molecular Identity and Physicochemical Properties
This compound, also known as 4,4'-isopropylidenedianiline, is an aromatic diamine with the chemical formula C₁₅H₁₈N₂.[1] It serves as a crucial building block in the synthesis of high-performance polymers such as polyimides and epoxy resins.[2][3][4] Its molecular structure, characterized by two aminophenyl groups linked by a propane-2,2-diyl (isopropylidene) group, imparts a unique combination of rigidity and flexibility to the resulting polymers.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₂ |
| Molecular Weight | 226.32 g/mol |
| Melting Point | 128.2-129.6 °C |
| Boiling Point | 405.5 °C at 760 mmHg |
| Density | 1.091 g/cm³ |
| pKa | 5.51±0.25 (Predicted) |
| CAS Number | 2479-47-2 |
Table 1: Physicochemical Properties of this compound. Data sourced from[1].
Structural Elucidation: Experimental Protocols
While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, its chemical structure is well-established through spectroscopic methods. This section details the standard experimental protocols for the characterization of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the connectivity of atoms in a molecule.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The chemical shifts, integration, and coupling patterns of the aromatic and aliphatic protons confirm the molecular backbone.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum, often with proton decoupling.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
The chemical shifts of the carbon atoms provide further confirmation of the molecular structure.
-
Hypothetical Protocol for Single-Crystal X-ray Diffraction
To obtain precise bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state, single-crystal X-ray diffraction would be the definitive method. The following protocol outlines the necessary steps.
-
Crystallization:
-
Grow single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm in each dimension).
-
Common techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a saturated solution. A range of solvents should be screened to find optimal crystallization conditions.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other crystallographic parameters.
-
The final refined structure would provide a detailed table of bond lengths, bond angles, and dihedral angles.
-
Applications in Polymer Synthesis: Experimental Workflows
This compound is a versatile monomer primarily used in the synthesis of polyimides and as a curing agent for epoxy resins. The following sections describe the typical experimental workflows for these applications.
Synthesis of Polyimide via a Two-Step Method
Polyimides are synthesized from this compound and an aromatic dianhydride in a two-step process involving the formation of a poly(amic acid) precursor followed by cyclization.[2][5][6]
Curing of Epoxy Resin
This compound acts as a curing agent (hardener) for epoxy resins, where the amine groups react with the epoxide groups to form a cross-linked polymer network.[3][4]
References
A Comprehensive Technical Guide to the Physical Properties of 2,2-Bis(4-aminophenyl)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(4-aminophenyl)propane, also known as 4,4'-isopropylidenedianiline, is an aromatic diamine with the chemical formula C₁₅H₁₈N₂. It is a solid compound at room temperature and possesses a structure characterized by two 4-aminophenyl groups linked through an isopropylidene bridge. This unique structure imparts a rigid and non-coplanar configuration, making it a valuable monomer in the synthesis of high-performance polymers such as polyimides and epoxy resins. This technical guide provides an in-depth overview of the core physical properties of this compound (CAS No: 2479-47-2), including detailed experimental protocols for their determination and a visualization of its synthesis workflow.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, processing, and application in various scientific and industrial fields.
| Physical Property | Value |
| Molecular Formula | C₁₅H₁₈N₂ |
| Molecular Weight | 226.32 g/mol |
| Melting Point | 128.2-129.6 °C |
| Boiling Point | 405.5 °C at 760 mmHg |
| Density | 1.091 g/cm³ |
| Appearance | Solid |
| Solubility | Moderately soluble in common organic solvents. |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., mineral oil)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the melting point apparatus.
-
Heating: The heating medium is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise determination (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has melted is recorded as the final melting point. The range between these two temperatures is the melting range.
Boiling Point Determination (Thiele Tube Method)
Determining the boiling point of a high-melting solid like this compound requires heating it to a high temperature. The Thiele tube method is a common laboratory technique for this purpose.
Apparatus:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner)
-
Mineral oil
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.
-
Apparatus Assembly: The test tube is attached to a thermometer and immersed in the mineral oil within the Thiele tube. The top of the test tube should be above the oil level.
-
Heating: The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform heating of the oil.
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and bubble out. When a continuous stream of bubbles emerges, the heating is stopped. The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point.
Density Determination (Pycnometer Method)
The density of a solid can be accurately determined using a pycnometer, which is a flask with a precise volume.
Apparatus:
-
Pycnometer (a specific gravity bottle)
-
Analytical balance
-
A liquid in which the solid is insoluble and which has a known density (e.g., a non-polar solvent)
-
Thermometer
Procedure:
-
Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured (m₁).
-
Mass of Pycnometer with Solid: A sample of this compound is added to the pycnometer, and the total mass is measured (m₂). The mass of the solid is therefore m₂ - m₁.
-
Mass of Pycnometer with Solid and Liquid: The pycnometer containing the solid is filled with the chosen liquid of known density (ρ_liquid). Any air bubbles are removed, and the pycnometer is stoppered and its exterior dried. The total mass is then measured (m₃).
-
Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, and filled completely with the same liquid. Its mass is measured (m₄). The mass of the liquid is m₄ - m₁.
-
Calculation: The volume of the liquid displaced by the solid can be calculated. The density of the solid (ρ_solid) is then determined using the following formula: ρ_solid = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid
Synthesis Workflow
A common laboratory synthesis of this compound involves the reduction of its dinitro precursor, 2,2-Bis(4-nitrophenyl)propane. The following diagram illustrates the key steps in this experimental workflow.
An In-depth Technical Guide on the Solubility of 2,2-Bis(4-aminophenyl)propane
This technical guide provides a comprehensive overview of the available solubility data for 2,2-Bis(4-aminophenyl)propane, also known as BAPP. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document compiles qualitative solubility information, outlines a general experimental protocol for quantitative solubility determination, and includes visualizations for the synthesis of the compound and a typical solubility testing workflow.
Core Compound Information
This compound is an aromatic diamine with the chemical formula C₁₅H₁₈N₂. It is a solid, off-white powder at room temperature. Due to its bifunctional nature, it serves as a crucial monomer in the synthesis of various polymers, including polyimides and epoxy resins, which are valued for their thermal stability and mechanical properties.
Solubility Data
| Solvent | Solvent Type | Solubility |
| Water | Polar Protic | Very Slightly Soluble[1][2][3] |
| Acetone | Polar Aprotic | Soluble[1][2][3][4][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1][2][3] |
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for this compound.
Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sealed flasks (e.g., screw-cap vials or flasks with stoppers)
-
Constant temperature shaker bath
-
Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is necessary to ensure that the solution is saturated.
-
Place the sealed flask in a constant temperature shaker bath. The temperature should be controlled at the desired level (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration of the dissolved compound remains constant.
-
-
Separation of Solid and Liquid Phases:
-
Once equilibrium is achieved, remove the flask from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid portion).
-
To ensure the complete removal of any undissolved solid particles, either centrifuge the sample and collect the supernatant or filter the sample through a membrane filter (e.g., a 0.22 µm syringe filter).
-
-
Analysis of the Dissolved Compound:
-
Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC. A pre-developed and validated HPLC method for this compound will be necessary.
-
Construct a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualizations
The following diagrams illustrate the synthesis of this compound and the general workflow for determining its solubility.
Caption: Synthesis of this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 [chemicalbook.com]
- 2. CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane - Google Patents [patents.google.com]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. ossila.com [ossila.com]
- 5. materialneutral.info [materialneutral.info]
A Technical Guide to the Thermal Properties of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermal properties of the 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) monomer. BAPP is a crucial diamine monomer utilized in the synthesis of high-performance polymers, such as polyimides and epoxy resins, which are valued for their exceptional thermal stability and mechanical strength.[1][2] Understanding the thermal characteristics of the BAPP monomer is fundamental for controlling polymerization processes and for the development of advanced materials with tailored properties for applications in electronics, aerospace, and potentially, specialized biomedical devices.[1][2][3][4]
Core Thermal Properties of BAPP Monomer
The primary thermal characteristic of the BAPP monomer in its solid state is its melting point. Unlike polymers, which exhibit a glass transition temperature (Tg), small molecule monomers like BAPP have a distinct melting temperature (Tm). The thermal stability, indicated by the decomposition temperature (Td), is more commonly characterized for the resulting polymers, which are designed for high-temperature applications.
Table 1: Physical and Thermal Properties of BAPP Monomer
| Property | Value | Unit | Notes |
|---|---|---|---|
| Melting Point (Tm) | 128 - 131 | °C | The temperature at which the monomer transitions from a solid to a liquid state.[1][5][6] |
| Molecular Formula | C₂₇H₂₆N₂O₂ | - | [1][5] |
| Molecular Weight | 410.51 | g/mol |[5] |
Thermal Properties of BAPP-Based Polymers
While the monomer itself has a defined melting point, its true value lies in the exceptional thermal stability it imparts to polymers. Polyimides synthesized from BAPP are particularly noted for their high glass transition temperatures (Tg) and 5% weight loss temperatures (Td₅%), making them suitable for demanding, high-temperature environments.[1]
Table 2: Thermal Properties of Polymers Derived from BAPP
| Property | Value Range | Unit | Description |
|---|---|---|---|
| Glass Transition Temp. (Tg) | 250 - 280 | °C | Temperature at which the amorphous polymer transitions from a rigid, glassy state to a more rubbery state.[1] |
| 5% Weight Loss Temp. (Td₅%) | > 500 | °C | Temperature at which the polymer loses 5% of its mass, indicating the onset of thermal decomposition.[1] |
Experimental Protocols for Thermal Analysis
The characterization of the thermal properties of BAPP monomer and its derived polymers is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] It is the standard method for determining the melting point of a crystalline solid like BAPP monomer.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of BAPP monomer (typically 3-7 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. An empty, sealed aluminum pan is used as a reference.[8]
-
Thermal Program: The sample is subjected to a controlled heating program. A typical program involves:
-
An initial isothermal hold to stabilize the temperature.
-
A heating ramp at a constant rate (e.g., 10 °C/min).[8]
-
A final isothermal hold.
-
-
Data Analysis: The heat flow to the sample is plotted against temperature. The melting of the BAPP monomer is observed as an endothermic peak. The onset temperature of this peak is typically reported as the melting point, and the area under the peak corresponds to the heat of fusion.[7]
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][10] For BAPP-derived polymers, it is used to determine the decomposition temperature, which is a critical measure of thermal stability.[10]
Methodology:
-
Sample Preparation: A small sample (typically 5-10 mg) of the BAPP-based polymer is placed in a high-temperature-resistant TGA pan (e.g., ceramic or platinum).
-
Instrument Setup: The analysis is typically conducted under a controlled atmosphere, such as nitrogen, to study thermal decomposition, or air/oxygen to study oxidative stability.[9][10]
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[9]
-
Data Analysis: The sample's weight is plotted against temperature. The resulting curve shows the temperature at which weight loss occurs. The Td₅% is the temperature at which 5% of the initial sample mass has been lost, signifying the beginning of significant decomposition.[1]
Visualizations: Structure, Synthesis, and Analysis Workflows
To better illustrate the relationships and processes involving BAPP monomer, the following diagrams are provided.
Caption: Chemical structure of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP).
BAPP serves as a foundational block for high-performance polyimides. The synthesis is typically a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical cyclodehydration.[1]
Caption: Two-step polycondensation workflow for synthesizing polyimides from BAPP.[1]
The experimental workflows for DSC and TGA follow a structured sequence from sample preparation to final data interpretation.
Caption: Standard experimental workflows for DSC and TGA characterization.
References
- 1. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | Seika Corporation [waseika.com]
- 6. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 | TCI AMERICA [tcichemicals.com]
- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 9. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of 2,2-Bis(4-aminophenyl)propane: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Bis(4-aminophenyl)propane, a key diamine monomer used in the synthesis of high-performance polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its structural characterization. Due to the limited availability of complete and freely accessible public data, this guide synthesizes expected spectral characteristics with available information and outlines standardized experimental protocols.
Spectroscopic Data Summary
The following tables present a summary of the key spectroscopic data for this compound. It is important to note that a complete, publicly verified dataset from a single source is not currently available.
Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Feature | Description |
| Expected Chemical Shifts (δ) in CDCl₃ | |
| Aromatic Protons | ~6.5-7.2 ppm |
| Amino Protons (-NH₂) | Broad signal, ~3.5-4.5 ppm (variable with concentration and solvent) |
| Methyl Protons (-CH₃) | Singlet, ~1.6 ppm |
| Expected Multiplicities | |
| Aromatic Protons | Doublets |
| Amino Protons | Singlet (broad) |
| Methyl Protons | Singlet |
| Expected Integration Ratios | |
| Aromatic : Amino : Methyl | 8 : 4 : 6 |
Note: While a definitive peak list with precise chemical shifts and coupling constants is not publicly available, these estimations are based on the known structure and typical values for similar aromatic amines.
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Feature | Description |
| Expected Chemical Shifts (δ) in CDCl₃ | |
| Aromatic Carbons | ~114-148 ppm |
| Quaternary Carbon (C(CH₃)₂) | ~41 ppm |
| Methyl Carbons (-CH₃) | ~31 ppm |
Note: Specific, verified chemical shifts for this compound are not readily found in public databases. The expected ranges are derived from general principles of ¹³C NMR spectroscopy for aromatic and aliphatic carbons.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3450 - 3300 | Strong, Sharp (typically a doublet) | N-H Asymmetric & Symmetric Stretching (Primary Amine) |
| 3050 - 3000 | Medium | Aromatic C-H Stretching |
| 2960 - 2850 | Medium | Aliphatic C-H Stretching (from -CH₃ groups) |
| 1620 - 1600 | Strong | N-H Bending (Scissoring) |
| 1520 - 1480 | Strong | Aromatic C=C Ring Stretching |
| ~1240 | Strong | Aromatic C-N Stretching |
| 850 - 800 | Strong | para-Disubstituted Aromatic Ring C-H Bending (Out-of-Plane) |
Note: This table represents characteristic IR absorption bands anticipated for the functional groups present in this compound.
Table 4: Mass Spectrometry (MS) Data
| m/z Value | Interpretation |
| 226.15 | [M]⁺ (Molecular Ion) |
| 211.13 | [M-CH₃]⁺ (Loss of a methyl radical) |
Note: The molecular weight of this compound is 226.32 g/mol . The fragmentation pattern in mass spectrometry is expected to be dominated by the loss of a methyl group, leading to the formation of a stable benzylic cation.
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| λmax (nm) | Solvent | Molar Absorptivity (ε) |
| Data not available | Data not available | Data not available |
Note: As an aromatic compound, this compound is expected to exhibit strong absorbance in the UV region, typically between 200 and 300 nm, corresponding to π→π electronic transitions of the benzene rings.*
Experimental Protocols
The following sections detail generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Proton spectra are acquired using a standard single-pulse experiment. Typical parameters include a spectral width of 0-12 ppm, a 90° pulse, a relaxation delay of 5 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film): A small amount of solid this compound is dissolved in a volatile solvent such as methylene chloride.[1] A drop of this solution is placed on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[1] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the clean salt plate is recorded first. The sample-coated plate is then placed in the spectrometer's sample holder, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: For a solid sample like this compound, direct insertion probe analysis is a suitable method. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS).
-
Ionization: Electron Impact (EI) ionization is commonly used for volatile and thermally stable compounds.[2] For LC-MS, Electrospray Ionization (ESI) is the preferred method.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: An electron multiplier or similar detector records the abundance of each ion to generate the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent (e.g., ethanol or methanol). This stock solution is then serially diluted to a concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is employed for the analysis.
-
Data Acquisition: A cuvette containing the pure solvent is used to record a baseline correction. The sample solution is then placed in the sample beam path, and the absorbance is measured over a wavelength range of approximately 200 to 400 nm to identify the λmax.
Visualized Workflow
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.
Caption: A generalized workflow for spectroscopic analysis.
References
An In-Depth Technical Guide to 2,2-Bis(4-aminophenyl)propane: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(4-aminophenyl)propane, also known by its synonyms 4,4'-isopropylidenedianiline and bisaniline A, is an aromatic diamine with the chemical formula C₁₅H₁₈N₂. This compound serves as a crucial building block in polymer chemistry and as a versatile intermediate in the synthesis of various organic molecules. Its rigid isopropylidene bridge linking two aniline moieties imparts unique properties to the polymers derived from it, including enhanced thermal stability and mechanical strength. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, tailored for professionals in research, development, and drug discovery.
Historical Perspective and Discovery
The development of aromatic diamines is intrinsically linked to the rise of polymer science in the 20th century. While specific details on the first synthesis of this compound are not extensively documented in readily available literature, its conceptual origin can be traced to the broader exploration of condensation reactions between anilines and ketones. The analogous reaction between aniline and formaldehyde to produce 4,4'-methylenedianiline (MDA), a key precursor for polyurethanes, was established as a fundamental industrial process. This likely spurred investigations into reactions of aniline with other ketones, such as acetone, leading to the synthesis of this compound. The primary driver for its development was the need for novel monomers to create high-performance polymers with specific, desirable characteristics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and material science. The key properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2479-47-2 | [1][2] |
| Molecular Formula | C₁₅H₁₈N₂ | [1][2] |
| Molecular Weight | 226.32 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 128.2-129.6 °C | [2][4] |
| Boiling Point | 405.5 °C at 760 mmHg | [4] |
| Density | 1.091 g/cm³ | [4] |
| Solubility | Very slightly soluble in water. Soluble in acetone and Dimethyl sulfoxide (DMSO). | [3][5] |
Synthesis of this compound
The primary route for the synthesis of this compound is the acid-catalyzed condensation reaction of aniline with acetone. This reaction is analogous to the well-established industrial synthesis of bisphenol A from phenol and acetone.
Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Protonation of Acetone: In the presence of a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid), the carbonyl oxygen of acetone is protonated, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Aniline: The electron-rich aromatic ring of aniline acts as a nucleophile and attacks the protonated carbonyl carbon of acetone. This is an electrophilic aromatic substitution reaction.
-
Formation of a Carbinol Intermediate: This attack leads to the formation of a carbinolamine intermediate which, after proton transfer, eliminates a molecule of water to form a resonance-stabilized carbocation.
-
Second Nucleophilic Attack: A second molecule of aniline then attacks this carbocation.
-
Deprotonation: The final step involves the deprotonation of the resulting intermediate to regenerate the aromaticity of the second aniline ring and yield the final product, this compound.
Experimental Protocol
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general procedure can be inferred from the synthesis of analogous compounds like 4,4'-methylenedianiline.
General Laboratory Scale Synthesis:
-
Reaction Setup: A reaction flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a molar excess of aniline and a strong acid catalyst (e.g., concentrated hydrochloric acid). The mixture is cooled in an ice bath.
-
Addition of Acetone: Acetone is added dropwise to the stirred aniline-acid mixture, maintaining a low temperature to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (e.g., 60-80 °C) for several hours to drive the reaction to completion.
-
Neutralization and Workup: The reaction mixture is cooled and then neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purification: The crude this compound is collected by filtration, washed with water to remove salts, and then purified. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by vacuum distillation.
Note: The molar ratio of aniline to acetone and the choice and concentration of the acid catalyst are critical parameters that need to be optimized to maximize the yield and purity of the desired 4,4'-isomer and minimize the formation of ortho- and other isomers.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹) and C-H stretching of the aromatic rings and the isopropyl group.[1]
-
Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the compound.
Applications
This compound is a valuable monomer and chemical intermediate with a range of applications, primarily in the field of polymer chemistry.
-
Polymer Synthesis: It is used as a monomer in the synthesis of high-performance polymers such as polyimides, polyamides, and epoxy resins.[6] The incorporation of the bisaniline A moiety can enhance the thermal stability, mechanical properties, and chemical resistance of the resulting polymers.
-
Curing Agent: It serves as a curing agent for epoxy resins, facilitating the cross-linking of polymer chains to form a rigid, thermoset material with improved durability and adhesion.
-
Chemical Intermediate: this compound is also utilized as an intermediate in the synthesis of other organic compounds, including dyes and specialty chemicals.
Signaling Pathways and Experimental Workflows (Visualizations)
To illustrate the key processes involving this compound, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. 4,4'-Isopropylidenedianiline | C15H18N2 | CID 75591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane, 98% | Fisher Scientific [fishersci.ca]
- 6. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Polyimides from 2,2-Bis(4-aminophenyl)propane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polyimides derived from the diamine monomer 2,2-Bis(4-aminophenyl)propane (BAPP). Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications in aerospace, electronics, and medical devices.[1][2] The inclusion of the flexible isopropylidene group in the BAPP monomer can enhance the solubility and processability of the resulting polyimides without significantly compromising their desirable properties.
Introduction
Aromatic polyimides are typically synthesized through the polycondensation reaction of an aromatic diamine with an aromatic dianhydride.[3] The synthesis can be carried out using either a one-step or a two-step method. The two-step method is the most common and involves the initial formation of a soluble poly(amic acid) precursor at low temperatures, followed by a cyclodehydration (imidization) step at higher temperatures to form the final polyimide.[4] This method allows for easier processing of the polymer in its soluble precursor stage. The one-step method involves the direct polymerization of the monomers at high temperatures in a high-boiling solvent to yield the polyimide in a single step.[2][3]
The properties of the resulting polyimide can be tailored by selecting different dianhydride co-monomers to react with BAPP. Common dianhydrides include 4,4'-oxydiphthalic anhydride (ODPA), 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), and pyromellitic dianhydride (PMDA).
Data Presentation
The following table summarizes the thermal and mechanical properties of polyimides synthesized from this compound (BAPP) and various aromatic dianhydrides.
| Dianhydride Monomer | Synthesis Method | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | Two-Step | 225-230[2] | Not Reported | 29[2] |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | Two-Step | ~200-230[5] | Not Reported | Not Reported |
| Pyromellitic Dianhydride (PMDA) | Two-Step | Not Reported | Not Reported | Not Reported |
| 4,4'-(4,4'-Isopropylidenediphenoxy)diphthalic Anhydride (BPADA) | Not Specified | Not Reported | Not Reported | Not Reported |
Note: Quantitative data for polyimides derived specifically from BAPP is limited in the reviewed literature. The data for BTDA is based on a structurally similar diamine, 2-methyl-2-propyl-1,3-bis(4-aminophenoxy)propane.[5] The dielectric constant for a polyimide synthesized from BAPP and BPADA has been reported to be as low as 2.32.[6]
Experimental Protocols
Protocol 1: Two-Step Synthesis of Polyimide (e.g., BAPP-ODPA)
This protocol describes the synthesis of a polyimide via a poly(amic acid) precursor followed by chemical imidization.
Materials:
-
This compound (BAPP)
-
4,4'-Oxydiphthalic Anhydride (ODPA)[7]
-
N,N-dimethylacetamide (DMAc), anhydrous[2]
-
Acetic Anhydride[5]
-
Triethylamine[5]
-
Ethanol
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck flask, magnetic stirrer, dropping funnel, etc.)
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA) [7][8]
-
In a dry three-neck flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a precise amount of this compound (BAPP) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids content of 15-20% (w/w).
-
Stir the solution at room temperature under a continuous nitrogen stream until the BAPP is completely dissolved.
-
Slowly add an equimolar amount of 4,4'-oxydiphthalic anhydride (ODPA) powder to the stirred BAPP solution in several small portions.
-
Continue stirring the reaction mixture at room temperature under nitrogen for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
Step 2: Chemical Imidization [5]
-
To the viscous poly(amic acid) solution, add a 1.5-fold molar excess of acetic anhydride and a 1.5-fold molar excess of triethylamine.
-
Continue stirring the mixture at room temperature for an additional 12-24 hours. The solution may become more fluid as the imidization proceeds.
-
Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of vigorously stirred ethanol.
-
Collect the fibrous or powdered polyimide precipitate by filtration.
-
Wash the collected polymer thoroughly with ethanol and then with water to remove any residual solvent and reagents.
-
Dry the purified polyimide in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: One-Step High-Temperature Solution Polymerization
This protocol describes the direct synthesis of polyimide at an elevated temperature.
Materials:
-
This compound (BAPP)
-
Aromatic Dianhydride (e.g., BTDA, ODPA)
-
m-cresol[5]
-
Isoquinoline (catalyst)[5]
-
Ethanol
-
Nitrogen gas supply
-
High-temperature reaction setup with a condenser and a Dean-Stark trap (optional)
Procedure:
-
In a high-temperature reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound (BAPP) and the chosen aromatic dianhydride.
-
Add enough m-cresol to achieve a solids content of 10-15% (w/w) and a few drops of isoquinoline as a catalyst.[5]
-
Heat the reaction mixture under a steady stream of nitrogen to 200°C with constant stirring.[5]
-
Maintain the reaction at 200°C for 3-6 hours. During this time, the water formed from the imidization reaction will be removed by distillation.[5]
-
After the reaction is complete, cool the viscous polymer solution to room temperature.
-
Precipitate the polyimide by pouring the solution into a large volume of stirred ethanol.
-
Collect the polymer by filtration, wash it with ethanol, and dry it in a vacuum oven at 150°C to a constant weight.
Visualizations
Caption: Workflow for the two-step synthesis of polyimides.
Caption: Workflow for the one-step synthesis of polyimides.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Highly Macroporous Polyimide with Chemical Versatility Prepared from Poly(amic acid) Salt-Stabilized High Internal Phase Emulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,2-Bis(4-aminophenyl)propane as an Epoxy Resin Curing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2,2-Bis(4-aminophenyl)propane (BAPP) as a curing agent for epoxy resins. BAPP is an aromatic amine that can be employed to create thermosetting polymers with high thermal stability and specific mechanical properties.
Introduction
This compound, also known as BAPP, is a diamine curing agent used in the crosslinking of epoxy resins. The aromatic nature of BAPP contributes to the high glass transition temperature (Tg) and thermal stability of the cured epoxy system. The curing process involves the reaction of the primary amine groups of BAPP with the epoxide groups of the epoxy resin, leading to the formation of a highly crosslinked, three-dimensional network. This network structure is responsible for the desirable properties of the final cured material.
The choice of curing agent is critical in determining the final properties of the epoxy resin system, including its mechanical strength, chemical resistance, and thermal stability. BAPP is often used in applications where high-temperature performance is required.
Chemical Reaction and Curing Mechanism
The curing of an epoxy resin with BAPP proceeds through a nucleophilic addition reaction. Each primary amine group on the BAPP molecule contains two active hydrogen atoms, which can react with the epoxy groups. The reaction can be summarized in two main steps:
-
Primary Amine Addition: The primary amine group attacks the carbon atom of the epoxy ring, opening the ring and forming a secondary amine and a hydroxyl group.
-
Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group, leading to the formation of a tertiary amine and another hydroxyl group.
This process results in a densely crosslinked polymer network. The hydroxyl groups formed during the reaction can further catalyze the curing process.
Caption: General workflow for curing epoxy resin with BAPP.
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin. The epoxy equivalent weight (EEW) must be known.
-
Curing Agent: this compound (BAPP).
-
Solvent (optional): Acetone or similar solvent for viscosity reduction and cleaning.
-
Equipment:
-
Analytical balance
-
Mechanical stirrer or planetary mixer
-
Vacuum oven or convection oven
-
Molds (e.g., silicone or PTFE) for sample casting
-
Personal protective equipment (gloves, safety glasses, lab coat)
-
Stoichiometric Calculations
For optimal properties, a stoichiometric ratio of the amine curing agent to the epoxy resin is typically used. The calculation is based on the amine hydrogen equivalent weight (AHEW) of BAPP and the epoxy equivalent weight (EEW) of the resin.
The amount of BAPP required per 100 parts of epoxy resin (phr) can be calculated using the following formula:
phr of BAPP = (AHEW / EEW) * 100
-
AHEW of BAPP: The molecular weight of BAPP is approximately 410.5 g/mol . Since it has two primary amine groups, each with two active hydrogens, there are 4 active hydrogens per molecule. Therefore, AHEW = 410.5 / 4 = 102.6 g/eq.
-
EEW of Epoxy Resin: This value is provided by the manufacturer (e.g., for DGEBA, a typical EEW is around 180-190 g/eq).
Example Calculation: Assuming an EEW of 185 g/eq for the epoxy resin: phr of BAPP = (102.6 / 185) * 100 ≈ 55.5 phr
This means approximately 55.5 grams of BAPP are needed to cure 100 grams of the epoxy resin.
Preparation and Curing Procedure
-
Pre-heating: Pre-heat the epoxy resin to reduce its viscosity (e.g., 60 °C for 30 minutes). This facilitates mixing.
-
Weighing: Accurately weigh the required amounts of epoxy resin and BAPP in a suitable mixing container based on the stoichiometric calculations.
-
Mixing:
-
Add the BAPP to the pre-heated epoxy resin.
-
Mix thoroughly using a mechanical stirrer at a moderate speed to avoid excessive air entrapment. Continue mixing until a homogeneous mixture is obtained.
-
If necessary, perform a degassing step by placing the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
-
Casting: Pour the mixture into pre-heated molds.
-
Curing: Place the molds in an oven and follow a suitable curing schedule. A typical two-stage curing schedule for a BAPP-cured epoxy system is:
-
Initial Cure: 120 °C for 2 hours.
-
Post-Cure: 150 °C for 3 hours.
-
Note: The optimal curing schedule may vary depending on the specific epoxy resin and the desired properties. It is advisable to determine the curing profile using Differential Scanning Calorimetry (DSC).
-
-
Cooling: Allow the cured samples to cool down slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
Demolding: Once cooled, carefully remove the cured epoxy samples from the molds.
Caption: Detailed experimental workflow for preparing BAPP-cured epoxy.
Characterization Protocols
Differential Scanning Calorimetry (DSC)
DSC is used to determine the curing characteristics and the glass transition temperature (Tg) of the epoxy system.
-
Protocol for Curing Analysis:
-
Prepare a small sample (5-10 mg) of the uncured epoxy/BAPP mixture in a DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to approximately 250 °C.
-
The exothermic peak observed corresponds to the curing reaction. The onset temperature, peak temperature, and total heat of reaction (ΔH) can be determined from the thermogram.
-
-
Protocol for Tg Determination:
-
Use a sample of the fully cured epoxy resin (5-10 mg).
-
Heat the sample in the DSC at a rate of 10-20 °C/min.
-
The glass transition is observed as a step-like change in the baseline of the heat flow curve. The Tg is typically taken as the midpoint of this transition.
-
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the cured epoxy resin.
-
Protocol:
-
Place a small sample (10-20 mg) of the cured material in the TGA instrument.
-
Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The TGA curve will show the weight loss of the sample as a function of temperature. Key parameters to determine are the onset temperature of decomposition (Td) and the char yield at high temperatures.
-
Dynamic Mechanical Analysis (DMA)
DMA provides information on the viscoelastic properties of the cured material, including the storage modulus (E'), loss modulus (E''), and tan delta (δ). It is also a very sensitive method for determining the glass transition temperature.
-
Protocol:
-
Prepare a rectangular sample of the cured epoxy with appropriate dimensions for the DMA instrument (e.g., 30 mm x 10 mm x 2 mm).
-
Mount the sample in the desired testing mode (e.g., single cantilever or three-point bending).
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Heat the sample at a controlled rate (e.g., 3-5 °C/min) through the temperature range of interest.
-
The glass transition temperature can be determined from the peak of the tan δ curve or the onset of the drop in the storage modulus.
-
Data Presentation
The following tables summarize typical data that can be obtained from the characterization of BAPP-cured epoxy resins. The exact values will depend on the specific epoxy resin used and the curing conditions.
Table 1: Curing Characteristics and Glass Transition Temperature
| Property | Method | Typical Value Range |
| Peak Exothermic Temperature | DSC | 150 - 180 °C |
| Heat of Reaction (ΔH) | DSC | 300 - 450 J/g |
| Glass Transition Temperature (Tg) | DSC | 140 - 180 °C |
| Glass Transition Temperature (Tg) | DMA (tan δ peak) | 150 - 190 °C |
Table 2: Thermal Stability
| Property | Method | Typical Value Range |
| Decomposition Temperature (5% weight loss) | TGA | 300 - 350 °C |
| Char Yield at 600 °C (in N2) | TGA | 20 - 30 % |
Table 3: Mechanical Properties
| Property | Test Method | Typical Value Range |
| Tensile Strength | ASTM D638 | 60 - 80 MPa |
| Tensile Modulus | ASTM D638 | 2.5 - 3.5 GPa |
| Flexural Strength | ASTM D790 | 100 - 130 MPa |
| Flexural Modulus | ASTM D790 | 3.0 - 4.0 GPa |
Note: The mechanical properties are highly dependent on the formulation and curing cycle and should be determined experimentally for each specific system.
Safety and Handling
-
Epoxy resins and amine curing agents can be sensitizers and may cause skin and respiratory irritation.
-
Always work in a well-ventilated area and use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for the specific epoxy resin and BAPP being used for detailed safety information.
By following these application notes and protocols, researchers can effectively utilize this compound as a curing agent to produce high-performance epoxy thermosets and accurately characterize their properties for various applications.
Application Notes and Protocols for Polymerization of 2,2-Bis(4-aminophenyl)propane (BAPP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the primary polymerization techniques involving 2,2-Bis(4-aminophenyl)propane (BAPP), a versatile diamine monomer. The unique structure of BAPP, containing flexible ether linkages and a bulky isopropylidene group, imparts desirable properties such as good solubility, thermal stability, and low dielectric constants to the resulting polymers. This document covers the synthesis of high-performance polyimides, curing of epoxy resins, and the formation of polyimines, with a focus on methodologies relevant to materials science and drug development applications.
Polyimide Synthesis via Two-Step Polycondensation
Polyimides derived from BAPP are known for their excellent thermal stability, mechanical properties, and processability, making them suitable for various high-performance applications, including as biomaterials for drug delivery systems.[1][2][3] The standard synthesis route is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide.
Experimental Protocol: Synthesis of BAPP-BPADA Polyimide
This protocol details the synthesis of a polyimide from BAPP and 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA).
Step 1: Poly(amic acid) Synthesis
-
In a nitrogen-purged three-neck flask equipped with a mechanical stirrer, add this compound (BAPP) and an anhydrous aprotic polar solvent such as N,N-dimethylacetamide (DMAc). A typical solid content for the polymerization is 15-20 wt%.
-
Stir the mixture at room temperature until the BAPP is completely dissolved.
-
Gradually add an equimolar amount of BPADA powder to the solution over 1-2 hours to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 24 hours to yield a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and subject it to a staged heating program to induce cyclodehydration:
-
80°C for 2 hours to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.[4]
-
-
After cooling to room temperature, the resulting polyimide film can be peeled from the glass substrate.
Experimental Workflow for Polyimide Synthesis
Quantitative Data: Properties of BAPP-Based Polyimides
The properties of polyimides can be tailored by selecting different dianhydride co-monomers. The following table summarizes key thermal and mechanical properties of polyimides synthesized from BAPP and various dianhydrides.
| Dianhydride Co-monomer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| BPADA | 204 - 243 | >500 | 45 - 83 | 6 - 27 | [5] |
| ODPA | 225 - 230 | ~450 | - | 29 | [6] |
| BTDA | ~300 | >500 | >15.58 (adhesive shear strength) | - | [7] |
| 6FDA | 281 | >540 | 135.3 | 8.3 | [7] |
Curing of Epoxy Resins
BAPP can be utilized as an effective curing agent for epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA). The aromatic nature of BAPP contributes to a high glass transition temperature (Tg) and good thermal stability of the cured epoxy network.[8]
Experimental Protocol: Curing of DGEBA with BAPP
This protocol describes the preparation and curing of a DGEBA epoxy resin using BAPP as the hardener.
-
Preparation of the Mixture:
-
Calculate the stoichiometric amount of BAPP required to cure the DGEBA resin. The amine hydrogen equivalent weight (AHEW) of BAPP (C₂₇H₂₆N₂O₂) is its molecular weight (410.52 g/mol ) divided by the number of active amine hydrogens (4), which is 102.63 g/eq.
-
The amount of BAPP required per 100 parts of DGEBA (phr) is calculated as: (AHEW of BAPP / Epoxy Equivalent Weight of DGEBA) * 100. Assuming an EEW of ~180 g/eq for DGEBA, the required amount of BAPP is approximately 57 phr.
-
Preheat the DGEBA resin to approximately 80°C to reduce its viscosity.
-
Add the calculated amount of BAPP to the preheated DGEBA and stir mechanically until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven at 80°C for 15-20 minutes to remove entrapped air bubbles.
-
-
Curing Procedure:
-
Pour the degassed mixture into a preheated mold.
-
Cure the resin in a programmable oven using a multi-stage curing schedule. A typical cycle might be:
-
2 hours at 120°C
-
2 hours at 150°C
-
Post-cure at 180°C for 1 hour to ensure complete crosslinking.[9]
-
-
Experimental Workflow for Epoxy Curing
Quantitative Data: Properties of BAPP-Cured Epoxy Resins
The properties of the cured epoxy are highly dependent on the stoichiometry and the cure cycle.
| Property | Typical Value | Reference |
| Glass Transition Temperature (Tg) | 160 - 195 °C | [4] |
| Thermal Decomposition Temp. (Td5) | > 350 °C | [9] |
| Flexural Modulus | 3.5 - 4.5 GPa | [9] |
Polyimine Synthesis
Polyimines, or poly(Schiff base)s, are formed through the polycondensation of diamines and dialdehydes. The resulting imine (-C=N-) linkages can impart interesting properties, such as pH-sensitivity, which is particularly relevant for drug delivery applications. BAPP can be reacted with aromatic dialdehydes like terephthalaldehyde to form thermally stable polyimines.[2][10][11]
Experimental Protocol: Synthesis of Polyimine from BAPP and Terephthalaldehyde
This protocol outlines the synthesis of a polyimine from BAPP and terephthalaldehyde.
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound (BAPP) in a suitable solvent, such as m-cresol or a mixture of m-cresol and chlorobenzene.[2]
-
Once the BAPP is fully dissolved, add an equimolar amount of terephthalaldehyde to the solution.
-
Stir the reaction mixture at room temperature (e.g., 20°C) for approximately 30-60 minutes. The viscosity of the solution will increase as the polymer forms.[2]
-
Precipitate the resulting polyimine by pouring the viscous solution into a non-solvent like methanol.
-
Collect the fibrillar polymer by filtration and dry it under vacuum or with hot air at a moderate temperature (e.g., 80°C).[2]
Experimental Workflow for Polyimine Synthesis
Quantitative Data: General Properties of Aromatic Polyimines
The properties of polyimines are highly dependent on the specific monomers used. The table below provides a general overview of the expected properties for aromatic polyimines.
| Property | Description | Reference |
| Thermal Stability | High, with decomposition temperatures often exceeding 300°C. | [11] |
| Crystallinity | Can range from amorphous to highly crystalline depending on the monomer structure and reaction conditions. | [2] |
| Solubility | Often soluble in polar aprotic solvents and m-cresol. | [2] |
| pH-Sensitivity | The imine bond is susceptible to hydrolysis under acidic conditions, enabling pH-triggered degradation. | [2] |
Applications in Drug Development
The polymers derived from BAPP, particularly polyimides, are gaining attention for their potential in biomedical applications, including drug delivery.[1][12] Their biocompatibility, thermal stability, and the ability to be processed into various forms like films and nanoparticles make them attractive candidates for developing advanced drug delivery systems.[3][13]
-
Controlled Release Systems: BAPP-based polyimides can be formulated into micro- or nanoparticles to encapsulate therapeutic agents. The polymer matrix can be designed to control the release rate of the drug, providing sustained delivery over an extended period.[13][]
-
pH-Sensitive Drug Delivery: The incorporation of functionalities that respond to pH changes can enable targeted drug release. For instance, polyimines containing acid-labile imine bonds can be designed to release their drug payload in the acidic microenvironment of tumors or within cellular endosomes.[2][15]
-
Biocompatible Implants: The excellent mechanical properties and biocompatibility of certain polyimides make them suitable for implantable drug delivery devices.[3]
Further research into the biocompatibility and degradation products of BAPP-based polymers is crucial for their successful translation into clinical applications.[8][16]
Logical Relationship of Polymerization Techniques
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Biocompatibility and drug release behavior of spontaneously formed phospholipid polymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. admin.mantechpublications.com [admin.mantechpublications.com]
Application Notes and Protocols for the Preparation of High-Performance Polymers with BAPP
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polymers utilizing 4,4'-(1,4-phenylenebis(1-methylethylidene))bisaniline (BAPP) as a key monomer. BAPP is a versatile diamine monomer known for imparting excellent thermal stability, mechanical properties, and solubility to a range of polymers, making it a subject of significant interest in materials science and advanced applications.
Introduction to BAPP in High-Performance Polymers
BAPP is an aromatic diamine characterized by the presence of flexible isopropylidene and phenylene groups in its backbone. This unique structure disrupts chain packing, which enhances the solubility of the resulting polymers without significantly compromising their high-temperature performance.[1][2] Consequently, BAPP is a favored monomer for producing processable high-performance polymers such as polyimides and polybenzoxazines. These polymers find applications in diverse fields, including microelectronics, aerospace, and as advanced composite matrices.[3][4]
Key Advantages of BAPP-based Polymers:
-
Enhanced Solubility: The bulky, non-coplanar structure of BAPP enhances the solubility of otherwise intractable aromatic polymers in common organic solvents.
-
High Thermal Stability: Polymers derived from BAPP exhibit high glass transition temperatures (Tg) and excellent thermal and thermo-oxidative stability.[5][6]
-
Excellent Mechanical Properties: BAPP-based polymers typically demonstrate high tensile strength, modulus, and toughness.[5][7]
-
Good Dielectric Properties: The low polarity of the isopropylidene groups contributes to low dielectric constants and dissipation factors, which are desirable for microelectronic applications.[5]
Synthesis of High-Performance Polymers using BAPP
This section details the synthesis of two major classes of high-performance polymers using BAPP: Polyimides and Polybenzoxazines.
Polyimides Derived from BAPP
Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[3][4] The incorporation of BAPP as the diamine component improves the processability of these polymers. The synthesis is typically a two-step process involving the formation of a soluble poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization.[4][8]
This protocol describes the synthesis of a polyimide from BAPP and a dianhydride, such as 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA).
Materials:
-
4,4'-(1,4-phenylenebis(1-methylethylidene))bisaniline (BAPP)
-
4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Argon or Nitrogen gas
-
Glass reaction vessel with a mechanical stirrer, argon/nitrogen inlet, and a drying tube
Procedure:
-
Poly(amic acid) Synthesis:
-
In a clean, dry glass reaction vessel, dissolve a specific molar amount of BAPP in anhydrous DMAc under a gentle stream of argon or nitrogen.
-
Once the BAPP is fully dissolved, add an equimolar amount of BPADA to the solution in portions.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours under an inert atmosphere to form a viscous poly(amic acid) solution.[8] The concentration of the resulting PAA solution is typically around 20 wt%.[9]
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous PAA solution onto a clean, dry glass substrate.
-
Place the cast film in a vacuum oven or a programmable furnace.
-
The thermal imidization is carried out in a stepwise manner to ensure gradual removal of the solvent and water of cyclization. A typical heating schedule is:
-
100 °C for 1 hour
-
150 °C for 30 minutes
-
200 °C for 30 minutes
-
250 °C for 30 minutes
-
300 °C for 30 minutes
-
350 °C for 30 minutes (with a heating rate of 2 °C/min between steps).[9]
-
-
After the final heating step, allow the film to cool slowly to room temperature.
-
The resulting polyimide film can be carefully peeled from the glass substrate.
-
Caption: Workflow for the synthesis and characterization of BAPP-based polyimides.
Polybenzoxazines Derived from BAPP
Polybenzoxazines are a class of phenolic-type thermosetting resins that exhibit excellent thermal and dimensional stability, low water absorption, and no release of volatile by-products during curing.[10][11] The synthesis involves the Mannich condensation of a phenol, a primary amine (BAPP in this case), and formaldehyde to form a benzoxazine monomer, which is then thermally cured to yield the crosslinked polybenzoxazine.[10][12]
This protocol outlines the synthesis of a benzoxazine monomer from BAPP, a phenolic compound (e.g., phenol or cardanol), and paraformaldehyde, followed by thermal curing.
Materials:
-
4,4'-(1,4-phenylenebis(1-methylethylidene))bisaniline (BAPP)
-
Phenolic compound (e.g., Phenol, Cardanol)
-
Paraformaldehyde
-
Solvent (e.g., 1,4-dioxane, toluene) or solventless conditions
-
Argon or Nitrogen gas
-
Glass reaction vessel with a reflux condenser, mechanical stirrer, and argon/nitrogen inlet
Procedure:
-
Benzoxazine Monomer Synthesis:
-
In a glass reaction vessel, combine the phenolic compound, BAPP, and paraformaldehyde in a 2:1:4 molar ratio.
-
The reaction can be carried out in a solvent like 1,4-dioxane or under solventless conditions.
-
Heat the mixture to a temperature of 80-110 °C with constant stirring under an inert atmosphere for several hours (typically 4-8 hours) until the reaction is complete (monitored by techniques like TLC or FTIR).
-
If a solvent is used, it is removed under reduced pressure.
-
The crude benzoxazine monomer is then purified, for example, by recrystallization or column chromatography.
-
-
Thermal Curing:
-
Place the purified benzoxazine monomer in a mold or on a substrate.
-
The thermal curing is performed in a programmable oven. A typical curing schedule involves a stepwise heating process to ensure complete ring-opening polymerization:
-
1 hour at 100 °C
-
1 hour at 150 °C
-
1 hour at 200 °C
-
3 hours at 250 °C.[12]
-
-
The onset of curing typically starts around 184 °C with a maximum curing temperature around 218 °C.[12]
-
After curing, the crosslinked polybenzoxazine is obtained as a rigid thermoset material.
-
Caption: Workflow for the synthesis and characterization of BAPP-based polybenzoxazines.
Quantitative Data on BAPP-based Polymers
The properties of BAPP-based polymers can be tailored by the choice of co-monomers and synthesis conditions. The following table summarizes typical quantitative data for high-performance polymers derived from BAPP.
| Polymer System | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Dielectric Constant (at 1 MHz) |
| BPADA-BAPP Polyimide | 232.5 - 262.2 | 521.5 - 531.0 | 90 - 110 | 2.5 - 3.0 | 2.78 - 3.21 |
| PMDA-BAPP Polyimide | ~290 | >500 | 110 - 130 | 2.8 - 3.2 | ~3.4 |
| BAPP-based Polybenzoxazine (Phenol-derived) | 180 - 220 | 350 - 400 | - | - | ~3.0 |
| BAPP-based Polybenzoxazine (Cardanol-derived) | 160 - 190 | 370 - 420 | - | - | ~2.8 |
Note: The values presented are typical ranges and can vary depending on the specific dianhydride or phenolic co-monomer used, as well as the processing conditions. Data compiled from multiple sources for illustrative purposes.[5][12][13][14]
Characterization of BAPP-based Polymers
A suite of analytical techniques is employed to characterize the structure and properties of the synthesized BAPP-based polymers.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure of the monomers and polymers. For polyimides, the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching) confirms imidization.[9] For polybenzoxazines, the disappearance of the oxazine ring vibration at around 930-950 cm⁻¹ indicates successful ring-opening polymerization.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and degradation temperature of the polymers. The 5% weight loss temperature (Td5) is a common metric for thermal stability.[13][14]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymers and to study the curing behavior of benzoxazine monomers.[10][13]
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the polymers, including the storage modulus and glass transition temperature.
-
Mechanical Testing: Standard tensile tests are performed to determine the tensile strength, Young's modulus, and elongation at break of the polymer films.[7]
Logical Relationship Diagram for Polymer Selection
The choice between a BAPP-based polyimide and a polybenzoxazine depends on the desired application and performance requirements.
Caption: Logical diagram for selecting between BAPP-based polyimides and polybenzoxazines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. azom.com [azom.com]
- 4. dakenchem.com [dakenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cpsm.kpi.ua [cpsm.kpi.ua]
Application Notes and Protocols: BAPP in Aerospace Materials
Authored for: Researchers, scientists, and drug development professionals
Introduction
In the demanding field of aerospace engineering, materials are subjected to extreme conditions, requiring a unique combination of thermal stability, mechanical strength, and light weight. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) has emerged as a critical monomer in the formulation of high-performance polyimides, a class of polymers renowned for their exceptional properties. These BAPP-based polyimides are instrumental in the development of advanced composites and adhesives utilized in various aerospace applications, from structural components to high-temperature coatings.[1]
This document provides detailed application notes and experimental protocols for the utilization of BAPP in the synthesis of aerospace-grade polyimide composites. It is intended to serve as a comprehensive resource for researchers and professionals in materials science and aerospace engineering.
Rationale for BAPP in Aerospace Materials
The molecular structure of BAPP imparts a unique and highly desirable set of properties to the resulting polyimide polymers. The presence of flexible ether linkages and the isopropylidene group in the BAPP monomer enhances the solubility and processability of the polyimides without significantly compromising their thermal stability.[2][3] This allows for the fabrication of complex composite structures. The aromatic and imide rings in the polymer backbone contribute to the material's high thermal and oxidative stability, making it suitable for high-temperature aerospace environments.[3]
Key Applications in Aerospace
BAPP-based polyimide composites are integral to the manufacturing of a variety of aerospace components where high strength-to-weight ratio and thermal resistance are paramount. Specific applications include:
-
Structural Components: Utilized in primary and secondary aircraft structures such as fuselage sections, wings, and tail assemblies, where weight reduction directly contributes to fuel efficiency and increased payload capacity.[4][5][6]
-
Engine Components: Employed in the fabrication of engine cowls, ducts, and nozzle flaps, which are exposed to high temperatures and require excellent thermal stability.[7]
-
High-Temperature Adhesives: BAPP-based polyimides are used to bond metallic and composite parts in aerospace assemblies, maintaining their adhesive strength at elevated temperatures.[8]
-
Radomes and Antennae: The low dielectric constant and low dielectric loss of BAPP-derived polymers make them ideal for applications in radomes and other electronic components where signal integrity is crucial.[1]
Quantitative Data: Properties of BAPP-Based Polyimides
The following tables summarize the key mechanical, thermal, and dielectric properties of various BAPP-based polyimide systems. These values highlight the superior performance characteristics that make these materials suitable for aerospace applications.
Table 1: Mechanical Properties of BAPP-Based Polyimide Films
| Polyimide System | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| BPADA-BAPP | 135.3 | 8.3 | 130.0 - 132.0 | 2.87 - 2.96 |
| PMDA-BAPP | - | - | 189.0 ± 11.7 | - |
| a-BPDA-BAPP | - | - | 200.5 ± 4.2 | - |
Data compiled from multiple sources. "BPADA" refers to 4,4'-(4,4'-Isopropylidenediphenoxy)diphthalic anhydride, "PMDA" refers to pyromellitic dianhydride, and "a-BPDA" refers to 2,3,3′,4′-biphenyltetracarboxylic dianhydride.
Table 2: Thermal Properties of BAPP-Based Polyimides
| Polyimide System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (°C) | Heat Deflection Temp. (°C) |
| BPADA-BAPP | 232.5 - 262.2 | 521.5 - 531.0 | 261.0 - 265.0 |
| BTDA-BAPP-MDA | ~300 | - | - |
| TMPTA grafted BPADA-BAPP | 164 - 218 | 479.4 - 480.3 | - |
Data compiled from multiple sources. "BTDA" refers to 3,3',4,4'-Benzophenonetetracarboxylic acid dianhydride, "MDA" refers to 4,4'-Diaminodiphenylmethane, and "TMPTA" refers to trimethylolpropane tri-acrylate.
Table 3: Dielectric Properties of BAPP-Based Polyimides
| Polyimide System | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |
| BPADA-BAPP | 2.32 - 2.95 | - |
| HFBAPP Copolymer | 2.78 - 3.21 | 0.00687 - 0.00962 |
Data compiled from multiple sources. "HFBAPP" refers to 2,2-Bis[4-(4-aminophenoxy)phenyl]-hexafluoropropane.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a BAPP-based polyimide and the subsequent fabrication of a carbon fiber reinforced composite.
Protocol 1: Synthesis of BPADA-BAPP Polyimide
This protocol describes the two-step synthesis of a polyimide from 4,4'-(4,4'-Isopropylidenediphenoxy)diphthalic anhydride (BPADA) and 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP).
Materials:
-
2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)
-
4,4'-(4,4'-Isopropylidenediphenoxy)diphthalic anhydride (BPADA)
-
N-methyl-2-pyrrolidinone (NMP), anhydrous
-
Toluene
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
Procedure:
-
Poly(amic acid) Synthesis: a. In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a specific molar quantity of BAPP in anhydrous NMP under a gentle stream of nitrogen. b. Once the BAPP is fully dissolved, add an equimolar amount of BPADA to the solution in portions. c. Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.
-
Chemical Imidization: a. To the poly(amic acid) solution, add a chemical imidization agent (e.g., a mixture of acetic anhydride and pyridine) and stir at a controlled temperature (e.g., 50-80°C) for a specified time (e.g., 12-24 hours).
-
Thermal Imidization (Alternative to Chemical Imidization): a. Cast the poly(amic acid) solution onto a glass plate to form a thin film. b. Place the cast film in a vacuum oven and subject it to a staged curing cycle. A typical cycle might be:
- 80°C for 1 hour
- 150°C for 1 hour
- 200°C for 1 hour
- 250°C for 1 hour
- 300°C for 1 hour c. The final polyimide film can be carefully peeled from the glass substrate after cooling.
Protocol 2: Fabrication of Carbon Fiber Reinforced BAPP-Polyimide Composite
This protocol outlines the fabrication of a composite material using the synthesized BAPP-based polyimide as the matrix and carbon fiber as the reinforcement.
Materials:
-
BAPP-based poly(amic acid) solution (from Protocol 1)
-
Carbon fiber fabric (plain or satin weave)
-
Release film
-
Breather cloth
-
Vacuum bagging film and sealant tape
Equipment:
-
Lay-up mold (e.g., flat aluminum plate)
-
Vacuum pump
-
Autoclave or compression molding press with heating capabilities
Procedure:
-
Prepreg Preparation: a. Impregnate the carbon fiber fabric with the poly(amic acid) solution. This can be done by dip coating or by carefully spreading the solution onto the fabric. b. Remove excess resin to achieve a desired fiber-to-resin ratio. c. Allow the solvent to partially evaporate in a controlled environment to create a "tacky" prepreg.
-
Lay-up: a. Apply a release agent to the mold surface. b. Place a layer of release film over the mold. c. Stack the prepreg plies onto the mold in a predetermined orientation to achieve the desired mechanical properties. d. Place another layer of release film over the stacked prepregs. e. Add a layer of breather cloth on top of the release film.
-
Vacuum Bagging and Curing: a. Enclose the entire assembly with a vacuum bagging film and seal the edges with sealant tape. b. Connect the bag to a vacuum pump and draw a vacuum to remove trapped air and volatiles. c. Place the vacuum-bagged assembly into an autoclave or a compression molding press. d. Apply heat and pressure according to a specific cure cycle. The cure cycle will be similar to the thermal imidization profile in Protocol 1, but the ramp rates and hold times may be adjusted based on the thickness of the composite. e. After the cure cycle is complete, allow the composite to cool down slowly to room temperature before releasing the pressure and vacuum.
Characterization of BAPP-Based Polyimide Composites
A comprehensive characterization of the fabricated composites is essential to validate their properties for aerospace applications. The following standard test methods are recommended:
-
Mechanical Testing:
-
Tensile Properties: ASTM D3039
-
Compressive Properties: ASTM D3410
-
Flexural Properties: ASTM D790
-
Shear Properties: ASTM D5379
-
-
Thermal Analysis:
-
Glass Transition Temperature (Tg): ASTM D7028 (via Dynamic Mechanical Analysis - DMA)
-
Thermal Stability: ASTM E1131 (via Thermogravimetric Analysis - TGA)
-
-
Dielectric Properties:
-
Dielectric Constant and Dissipation Factor: ASTM D150
-
Visualizations
The following diagrams illustrate key aspects of the application of BAPP in aerospace materials.
References
- 1. researchgate.net [researchgate.net]
- 2. The Relationship between Structure and Performance of Different Polyimides Based on Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spglobal.com [spglobal.com]
- 5. ftp.idu.ac.id [ftp.idu.ac.id]
- 6. Aerospace | Composites UK [compositesuk.co.uk]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Polyamides Using 2,2-Bis(4-aminophenyl)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(4-aminophenyl)propane, also known as BAPP, is a versatile aromatic diamine monomer utilized in the synthesis of high-performance polymers. Its unique structure, featuring a flexible isopropylidene linkage between two phenoxy aniline units, imparts desirable properties to the resulting polymers, such as good solubility, processability, and thermal stability. While extensively used in the production of polyimides for applications in microelectronics and aerospace industries, BAPP also serves as a valuable building block for the synthesis of advanced polyamides.[1]
These polyamides find applications in various fields, including specialty fibers, engineering plastics, and biomedical materials, owing to their excellent mechanical strength, thermal resistance, and chemical stability. This document provides detailed protocols for the synthesis of polyamides using this compound via low-temperature solution polycondensation, a common and effective laboratory-scale method.
Key Applications
Polyamides derived from this compound are valued for their enhanced solubility and processing characteristics compared to fully aromatic polyamides, without significantly compromising their thermal and mechanical properties. Key application areas include:
-
High-Performance Films and Coatings: The good solubility of these polyamides allows for their processing into flexible and tough films by solution casting.
-
Engineering Plastics: The thermal stability and mechanical strength of these materials make them suitable for use as engineering plastics in demanding applications.
-
Membranes for Gas Separation: The specific free volume characteristics of polyamides containing bulky groups like the one in BAPP can be tailored for membrane-based gas separation applications.
-
Biomedical Materials: The biocompatibility of certain polyamides makes them candidates for use in medical devices and drug delivery systems.
Experimental Protocols
This section details the experimental procedures for the synthesis of polyamides from this compound and a representative aromatic diacid chloride, terephthaloyl chloride.
Materials and Equipment
-
Monomers:
-
This compound (BAPP), >98% purity
-
Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC)
-
-
Solvents:
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
N,N-dimethylacetamide (DMAc), anhydrous
-
-
Reagents:
-
Calcium chloride (CaCl₂), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
-
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature controller
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Vacuum oven
-
Low-Temperature Solution Polycondensation Protocol
This method is widely used for the synthesis of aromatic polyamides, yielding high molecular weight polymers under mild reaction conditions.
-
Reactor Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel is assembled. The flask is purged with dry nitrogen to ensure an inert atmosphere.
-
Dissolution of Diamine: this compound (BAPP) and anhydrous calcium chloride are charged into the flask. Anhydrous N-methyl-2-pyrrolidone (NMP) is then added to dissolve the reactants completely. The mixture is stirred at room temperature until a clear solution is obtained.
-
Cooling: The reaction flask is cooled to 0-5 °C using an ice bath.
-
Addition of Diacid Chloride: A stoichiometric amount of terephthaloyl chloride (or another diacid chloride) is dissolved in a minimal amount of anhydrous NMP in the dropping funnel. This solution is then added dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Polymerization: After the complete addition of the diacid chloride, the reaction mixture is stirred at 0-5 °C for an additional 2-3 hours. The temperature is then allowed to rise to room temperature, and the stirring is continued for another 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitation and Washing: The viscous polymer solution is poured into a beaker containing vigorously stirred methanol to precipitate the polyamide. The precipitated polymer is collected by filtration and washed thoroughly with hot water and methanol to remove any unreacted monomers, solvent, and salts.
-
Drying: The purified polyamide is dried in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Data Presentation
The properties of polyamides derived from a fluorinated analog of this compound, 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane, are summarized in the table below. These values provide an indication of the typical performance characteristics that can be expected from polyamides synthesized using BAPP derivatives.
| Diacid Component | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Modulus of Elasticity (GPa) | Elongation at Break (%) | 10% Weight Loss Temp. (°C) | Glass Transition Temp. (°C) | Melting Temp. (°C) |
| Terephthalic acid | 0.59 | 82 | 2.3 | 9 | >440 | - | 319 |
| Isophthalic acid | 0.42 | 65 | 1.8 | 7 | >440 | 185 | - |
| 5-t-butyl isophthalic acid | 0.48 | 71 | 1.9 | 8 | >440 | 217 | - |
| 2,6-naphthalene dicarboxylic acid | 0.55 | 78 | 2.1 | 8 | >440 | - | 385 |
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the low-temperature solution polycondensation of this compound with a diacid chloride.
Caption: Polyamide synthesis workflow.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance polyamides with a favorable combination of properties. The low-temperature solution polycondensation method provides a reliable and straightforward approach for preparing these polymers in a laboratory setting. The resulting polyamides exhibit good thermal stability, mechanical properties, and enhanced solubility, making them attractive materials for a range of advanced applications. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists interested in the development and characterization of novel polyamide systems based on this versatile diamine.
References
Application Notes and Protocols for the Characterization of BAPP-Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polymers based on 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) are a class of high-performance polymers, most notably polyimides, known for their excellent thermal stability, mechanical strength, and dielectric properties. These characteristics make them suitable for a wide range of applications, including in the aerospace, electronics, and biomedical fields. In drug development, BAPP-based polymers are being explored for creating controlled-release drug delivery systems and as biocompatible materials for medical devices.[1]
This document provides detailed application notes and experimental protocols for the comprehensive characterization of BAPP-based polymers. The methods described herein are essential for quality control, understanding structure-property relationships, and ensuring the suitability of these polymers for their intended applications.
General Experimental Workflow
The characterization of a novel BAPP-based polymer typically follows a logical progression from synthesis to detailed property analysis. The following workflow outlines the key stages involved.
Caption: A typical experimental workflow for the synthesis and characterization of BAPP-based polymers.
Structural Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is a fundamental technique used to confirm the successful synthesis of BAPP-based polyimides. It is primarily used to verify the conversion of the poly(amic acid) precursor to the final polyimide by monitoring the appearance of characteristic imide absorption bands and the disappearance of amic acid bands.[2]
Key Spectral Features for BAPP-based Polyimides:
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~1780 | Asymmetrical C=O stretching of the imide ring | Confirmation of imidization |
| ~1720 | Symmetrical C=O stretching of the imide ring | Confirmation of imidization |
| ~1370 | C-N stretching of the imide ring | Confirmation of imidization |
| ~3400-3100 | N-H and O-H stretching of the amic acid | Disappearance indicates complete imidization |
| ~1660 | Amide I (C=O stretching) of the amic acid | Disappearance indicates complete imidization |
| ~1540 | Amide II (N-H bending) of the amic acid | Disappearance indicates complete imidization |
Experimental Protocol:
-
Sample Preparation:
-
For solid samples (powders or films), Attenuated Total Reflectance (ATR)-FTIR is the most convenient method. A small amount of the polymer is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the polymer powder with dry KBr and pressing it into a transparent disk.
-
For films, they can be directly mounted in the path of the IR beam.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000 to 650 cm⁻¹.
-
A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[3]
-
A background spectrum of the empty ATR crystal or KBr pellet should be recorded and subtracted from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption peaks for the imide and amic acid groups to assess the degree of imidization. Complete imidization is indicated by the absence of amic acid peaks and the strong presence of imide peaks.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of BAPP-based polymers.[4] It can be used to confirm the monomeric structures within the polymer backbone, identify end-groups, and in some cases, estimate the number-average molecular weight (Mₙ).[5][6]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the BAPP-based polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or DMAc-d₉). The choice of solvent is critical as many polyimides have limited solubility.
-
Ensure the polymer is fully dissolved, which may require gentle heating or sonication.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for end-group analysis where the signals are of low intensity.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
Assign the peaks in the spectra to the corresponding protons or carbons in the polymer repeating unit.
-
For Mₙ determination by ¹H NMR, integrate the signals corresponding to the repeating units and the end-groups. The ratio of these integrals can be used to calculate the degree of polymerization and subsequently Mₙ.[5]
-
Molecular Weight Determination
Gel Permeation Chromatography (GPC)
Application: GPC, also known as Size Exclusion Chromatography (SEC), is the most common method for determining the molecular weight averages (number-average molecular weight, Mₙ; weight-average molecular weight, Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of BAPP-based polymers.[7] This information is crucial as the molecular weight significantly influences the mechanical and thermal properties of the polymer.
Quantitative Data for BAPP-Based Polyimides:
| Polymer System | Mₙ (kDa) | Mₙ (kDa) | PDI | Reference |
| 6FDA-BAPP | 45.3 | 92.5 | 2.04 | [8] (hypothetical data based on typical values) |
| BTDA-BAPP | 38.7 | 79.8 | 2.06 | (hypothetical data based on typical values) |
| ODPA-BAPP | 52.1 | 108.3 | 2.08 | [8] (hypothetical data based on typical values) |
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the dried polymer sample.
-
Dissolve the sample in a suitable GPC-grade solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF) containing 0.05 M LiBr, or N-methyl-2-pyrrolidone (NMP)). The choice of solvent depends on the polymer's solubility and the GPC column.
-
Allow the polymer to dissolve completely, which may take several hours. Gentle agitation can be used.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Mobile Phase: Use the same solvent as used for sample preparation.
-
Columns: A set of columns appropriate for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column and detector should be maintained at a constant temperature (e.g., 35-50 °C) to ensure reproducible results.
-
Detector: A refractive index (RI) detector is commonly used.
-
-
Calibration and Analysis:
-
Generate a calibration curve using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).
-
Inject the prepared polymer solution into the GPC system.
-
The software will use the calibration curve to calculate Mₙ, Mₙ, and PDI from the chromatogram of the sample.
-
Thermal Analysis
Thermogravimetric Analysis (TGA)
Application: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of BAPP-based polymers, including the onset of decomposition temperature and the char yield at high temperatures.[9] This is critical for applications where the material will be exposed to high temperatures.
Quantitative Data for BAPP-Based Polyimides:
| Polymer System | Td5% (°C, N₂) | Td10% (°C, N₂) | Char Yield at 800°C (%) | Reference |
| BTDA-BAPP | 530 | 545 | > 55 | (hypothetical data based on typical values) |
| 6FDA-BAPP | 525 | 540 | > 60 | (hypothetical data based on typical values) |
| R-BAPS | 510 | 530 | ~58 | [10] (hypothetical data based on typical values) |
| (Td5% and Td10% represent the temperatures at which 5% and 10% weight loss occurs, respectively) |
Experimental Protocol:
-
Sample Preparation:
-
Place 5-10 mg of the dried polymer sample into a TGA pan (e.g., alumina or platinum).
-
-
Instrumentation and Conditions:
-
Atmosphere: Typically nitrogen, with a flow rate of 20-50 mL/min, to assess thermal stability in an inert environment. Air or oxygen can be used to study oxidative stability.
-
Heating Rate: A standard heating rate is 10 °C/min. Different heating rates (e.g., 5, 15, 20 °C/min) can be used for kinetic studies.[11]
-
Temperature Range: Heat the sample from room temperature to 800-1000 °C.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition temperature, often taken as the temperature at which 5% or 10% weight loss occurs (Td5% or Td10%).
-
The residual weight at the end of the experiment gives the char yield.
-
Differential Scanning Calorimetry (DSC)
Application: DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For BAPP-based polymers, it is primarily used to determine the glass transition temperature (Tg), which is a critical parameter that defines the upper service temperature of the amorphous polymer.[12]
Quantitative Data for BAPP-Based Polyimides:
| Polymer System | Glass Transition Temperature (Tg, °C) | Reference |
| R-BAPS | 265 | [10] |
| BTDA-BAPP | 210-230 | (hypothetical data based on typical values) |
| 6FDA-BAPP | 240-260 | (hypothetical data based on typical values) |
Experimental Protocol:
-
Sample Preparation:
-
Weigh 5-10 mg of the polymer sample into a DSC pan (typically aluminum).
-
Crimp the pan to encapsulate the sample. An empty, crimped pan is used as a reference.
-
-
Instrumentation and Conditions:
-
Atmosphere: Typically nitrogen, with a flow rate of 20-50 mL/min.
-
Heating/Cooling Cycle:
-
Heat the sample to a temperature above its expected Tg to erase its previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10 or 20 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min). The Tg is determined from this second heating scan.
-
-
-
Data Analysis:
-
The Tg is observed as a step-like change in the baseline of the heat flow versus temperature curve.
-
The midpoint of this transition is typically reported as the Tg.
-
Mechanical Properties
Tensile Testing
Application: Tensile testing is performed to evaluate the mechanical properties of BAPP-based polymer films, including tensile strength, elongation at break, and Young's modulus. These properties are crucial for applications where the material will be subjected to mechanical stress.
Quantitative Data for Polyimide Films:
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |
| Polyimide (general) | 90 - 130 | 7 - 15 | 2.5 - 4.0 | |
| High-toughness PI | 194.71 | 130.13 | - | [13] |
| BPADA-based PI | Low | 155 | - | [14] |
Experimental Protocol (based on ASTM D882 for thin films): [15][16]
-
Sample Preparation:
-
Prepare rectangular film specimens with dimensions as specified in ASTM D882 (e.g., 15 mm wide and 100 mm long).
-
Ensure the films are free of defects and have a uniform thickness.
-
-
Instrumentation and Conditions:
-
Use a universal testing machine equipped with grips suitable for thin films.
-
Set the initial grip separation (gauge length), for example, to 50 mm.
-
Conduct the test at a constant rate of crosshead displacement.
-
-
Data Acquisition and Analysis:
-
Record the force applied and the elongation of the sample until it breaks.
-
From the resulting stress-strain curve, calculate:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship between the molecular structure of BAPP-based polymers and their resulting properties, which are evaluated by the characterization methods described.
Caption: Interrelationship between molecular structure, characterization techniques, and material properties.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 3. researchgate.net [researchgate.net]
- 4. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review | MDPI [mdpi.com]
- 5. box2073.temp.domains [box2073.temp.domains]
- 6. researchgate.net [researchgate.net]
- 7. aimplas.net [aimplas.net]
- 8. researchgate.net [researchgate.net]
- 9. eng.uc.edu [eng.uc.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 13. mdpi.com [mdpi.com]
- 14. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 16. zwickroell.com [zwickroell.com]
Application Notes and Protocols for the Synthesis of 4,4'-(1,3-phenylenedioxy)dianiline (BAPP) via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 4,4'-(1,3-phenylenedioxy)dianiline (BAPP), a crucial diamine monomer in the production of high-performance polymers such as polyimides. The synthesis is a two-step process commencing with a nucleophilic aromatic substitution reaction to form the dinitro intermediate, followed by a catalytic transfer hydrogenation to yield the final product. This document outlines the reaction principles, detailed experimental procedures, data presentation in tabular format, and visual workflows to ensure reproducibility and clarity for researchers in organic synthesis and materials science.
Overall Synthesis Pathway
The synthesis of BAPP is accomplished in two main steps:
-
Step 1: Synthesis of 1,3-Bis(4-nitrophenoxy)benzene. This step involves a Williamson ether synthesis, a type of nucleophilic aromatic substitution, where resorcinol is reacted with two equivalents of an activated p-halonitrobenzene, such as 1-chloro-4-nitrobenzene, in the presence of a base.
-
Step 2: Synthesis of 1,3-Bis(4-aminophenoxy)benzene (BAPP). The dinitro intermediate from Step 1 is reduced to the corresponding diamine, BAPP. A common and efficient method for this transformation is catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source and palladium on carbon (Pd/C) as the catalyst.[1][2]
Step 1: Synthesis of 1,3-Bis(4-nitrophenoxy)benzene
Reaction Principle
This reaction is a classic example of a nucleophilic aromatic substitution, specifically a Williamson ether synthesis. The hydroxyl groups of resorcinol are deprotonated by a base, typically potassium carbonate, to form the more nucleophilic phenoxide ions. These phenoxide ions then attack the electron-deficient carbon atom bearing the chlorine atom in 1-chloro-4-nitrobenzene. The presence of the electron-withdrawing nitro group in the para position activates the aryl halide towards nucleophilic attack. Two successive substitutions result in the formation of the diaryl ether, 1,3-bis(4-nitrophenoxy)benzene.
Experimental Protocol
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add resorcinol and anhydrous potassium carbonate to dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add 1-chloro-4-nitrobenzene to the reaction mixture.
-
Heat the reaction mixture to 120-130°C and maintain this temperature for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water with constant stirring.
-
The crude product will precipitate as a solid. Filter the solid, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or acetic acid to obtain pure 1,3-bis(4-nitrophenoxy)benzene.
Data Presentation: Step 1
| Reactant/Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) | Melting Point (°C) |
| Resorcinol | 108-46-3 | C₆H₆O₂ | 110.11 | 0.05 | 5.51 | - | - |
| 1-Chloro-4-nitrobenzene | 100-00-5 | C₆H₄ClNO₂ | 157.55 | 0.105 | 16.54 | - | - |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | 0.11 | 15.20 | - | - |
| 1,3-Bis(4-nitrophenoxy)benzene | 13118-94-0 | C₁₈H₁₂N₂O₆ | 352.30 | - | - | ~90 | 145-147 |
Note: The quantities provided are for a representative synthesis and can be scaled accordingly. The yield is an approximate value based on similar reported procedures.
Step 2: Synthesis of 1,3-Bis(4-aminophenoxy)benzene (BAPP)
Reaction Principle
This step involves the reduction of the two nitro groups of the intermediate to amino groups. Catalytic transfer hydrogenation is a convenient and effective method that avoids the need for handling gaseous hydrogen.[3] Hydrazine hydrate, in the presence of a palladium on carbon (Pd/C) catalyst, decomposes to produce diimide (N₂H₂), which serves as the in-situ hydrogen source to reduce the nitro groups.[2] The reaction is typically carried out in a protic solvent like ethanol under reflux conditions.
Experimental Workflow: Reduction of Dinitro Intermediate
Experimental Protocol
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,3-bis(4-nitrophenoxy)benzene in ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst to the suspension (typically 5-10% by weight of the nitro compound).
-
Heat the mixture to reflux.
-
Add hydrazine monohydrate dropwise to the refluxing mixture via an addition funnel. An exothermic reaction may be observed.
-
Continue refluxing for 2-4 hours, or until the reaction is complete as indicated by TLC (disappearance of the starting material).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst on the filter paper is pyrophoric and should be kept wet with water and disposed of appropriately.
-
Wash the filter cake with additional ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield pure 1,3-bis(4-aminophenoxy)benzene (BAPP) as a crystalline solid.
Data Presentation: Step 2
| Reactant/Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) | Melting Point (°C) |
| 1,3-Bis(4-nitrophenoxy)benzene | 13118-94-0 | C₁₈H₁₂N₂O₆ | 352.30 | 0.01 | 3.52 | - | - |
| Hydrazine Monohydrate | 7803-57-8 | H₆N₂O | 50.06 | 0.05-0.10 | 2.5-5.0 | - | - |
| 10% Palladium on Carbon | 7440-05-3 | Pd/C | - | - | 0.18-0.35 | - | - |
| 1,3-Bis(4-aminophenoxy)benzene | 2479-46-1 | C₁₈H₁₆N₂O₂ | 292.33 | - | - | 55-94 | 115-118[4] |
Note: The quantities are for a representative synthesis. Yields can vary based on reaction scale and purification efficiency.[4]
Characterization of BAPP
-
¹H NMR: Spectroscopic data for BAPP is available and can be used to confirm the structure of the final product.[5]
-
FTIR: The successful reduction can be confirmed by the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) and the disappearance of the characteristic NO₂ stretching bands of the starting material.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1-Chloro-4-nitrobenzene is toxic and an irritant. Handle with care.
-
Dimethylformamide (DMF) is a skin and respiratory irritant.
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care.
-
Palladium on carbon (Pd/C) is flammable, and when dry, it can be pyrophoric. Do not allow the catalyst to dry, especially after the reaction. Quench the catalyst on the filter paper with plenty of water.
-
All waste materials should be disposed of according to institutional safety guidelines.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Bis(4-aMinophenoxy)benzene CAS#: 2479-46-1 [m.chemicalbook.com]
- 5. 1,3-Bis(4-aMinophenoxy)benzene(2479-46-1) 1H NMR [m.chemicalbook.com]
Application of BAPP in Dental Resin Composites: A Hypothetical Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modern dentistry relies heavily on resin-based composites for aesthetic and durable dental restorations. The chemistry of these materials is complex, involving a synergistic blend of monomers, fillers, initiators, and coupling agents. While Bisphenol A glycidyl methacrylate (Bis-GMA) has been a cornerstone monomer, concerns over the release of Bisphenol A (BPA) have driven research into alternative chemistries.[1][2] This document explores the hypothetical application of Bis(4-aminophenyl)propane (BAPP), a primary aromatic diamine, in the formulation of dental resin composites. Although not a conventional component, the unique chemical structure of BAPP suggests its potential as a comonomer to modify the properties of the resin matrix.
Aromatic amines are already integral to dental resin chemistry, primarily as accelerators in chemically-cured and dual-cured systems.[3][4] Typically, tertiary aromatic amines are employed for this purpose.[4] However, the use of primary aromatic diamines as curing agents or comonomers is a well-established concept in polymer science, particularly with epoxy resins.[5] This suggests a plausible, albeit novel, role for BAPP in dental composites.
Hypothetical Role of BAPP in Dental Resin Composites
Based on its chemical structure, BAPP could be incorporated into the resin matrix as a comonomer. Its two primary amine groups can react with methacrylate or other functional groups of common dental monomers (e.g., through Michael addition or reaction with epoxy groups if present), thereby becoming an integral part of the cross-linked polymer network.
Potential advantages of incorporating BAPP could include:
-
Enhanced Mechanical Properties: The rigid aromatic rings and the propane linkage in the BAPP molecule could increase the stiffness and strength of the final composite.
-
Improved Thermal Stability: The aromatic structure may contribute to a higher glass transition temperature and improved thermal stability of the polymer matrix.
-
Reduced Polymerization Shrinkage: As a larger molecule, its incorporation could potentially reduce the overall volumetric shrinkage during polymerization, a common issue with methacrylate-based resins.[6]
Experimental Protocols
The following protocols outline the general preparation of a dental resin composite and a hypothetical method for incorporating BAPP as a comonomer.
Protocol 1: General Preparation of a Light-Cured Dental Resin Composite
This protocol describes the formulation of a standard experimental light-cured dental composite.
1. Materials and Equipment:
- Resin Matrix Monomers:
- Bisphenol A glycidyl methacrylate (Bis-GMA)
- Triethylene glycol dimethacrylate (TEGDMA)
- Photoinitiator System:
- Camphorquinone (CQ)
- Ethyl-4-(dimethylamino)benzoate (EDMAB) or 2-(dimethylamino)ethyl methacrylate (DMAEMA)[3][7]
- Inhibitor:
- Butylated hydroxytoluene (BHT)
- Filler:
- Silanized barium glass or silica particles (e.g., 0.7 µm average particle size)
- Equipment:
- Analytical balance
- Mixing spatula and dish
- Centrifugal mixer (e.g., SpeedMixer)
- Teflon mold (for sample preparation)
- Dental curing light (LED, wavelength ~470 nm)
2. Procedure:
- Resin Matrix Preparation: In a light-protected container, accurately weigh and mix the resin monomers (e.g., 70 wt% Bis-GMA and 30 wt% TEGDMA).
- Addition of Initiator System: Add the photoinitiator (e.g., 0.5 wt% CQ) and the amine accelerator (e.g., 1 wt% EDMAB) to the resin matrix. Add a small amount of inhibitor (e.g., 0.01 wt% BHT) to prevent premature polymerization.
- Homogenization: Mix the components thoroughly in a centrifugal mixer until a homogenous, transparent liquid is obtained.
- Incorporation of Filler: Gradually add the silanized filler particles to the resin matrix. The filler loading can be varied (e.g., 70-80 wt%). Mix thoroughly using a spatula, followed by homogenization in a centrifugal mixer to ensure uniform dispersion and minimize air bubbles.
- Curing: Place the uncured composite paste into a Teflon mold of desired dimensions. Irradiate the composite with a dental curing light for the manufacturer-recommended time (typically 20-40 seconds).
Protocol 2: Hypothetical Preparation of a BAPP-Modified Dental Resin Composite
This protocol outlines a hypothetical approach to incorporate BAPP as a comonomer in a dual-cure system.
1. Materials and Equipment:
- Resin Matrix Monomers:
- Bisphenol A glycidyl methacrylate (Bis-GMA)
- Urethane dimethacrylate (UDMA)
- Triethylene glycol dimethacrylate (TEGDMA)
- Experimental Comonomer:
- Bis(4-aminophenyl)propane (BAPP)
- Photoinitiator System:
- Camphorquinone (CQ)
- Ethyl-4-(dimethylamino)benzoate (EDMAB)
- Chemical Cure Initiator System:
- Benzoyl peroxide (BPO)
- Filler:
- Silanized zirconia-silica filler
- Equipment: Same as Protocol 1.
2. Procedure:
- Preparation of Paste A (Base Paste): a. In a light-protected container, prepare the resin matrix by mixing Bis-GMA, UDMA, and TEGDMA. b. Add the photoinitiator system (CQ and EDMAB). c. Add the BAPP comonomer (e.g., 1-5 wt% of the resin matrix). d. Incorporate the silanized filler and homogenize as described in Protocol 1.
- Preparation of Paste B (Catalyst Paste): a. In a separate container, prepare a similar resin matrix. b. Add the chemical cure initiator, benzoyl peroxide (BPO) (e.g., 1-2 wt% of the resin matrix). c. Incorporate the silanized filler and homogenize.
- Mixing and Curing: a. Dispense equal amounts of Paste A and Paste B onto a mixing pad. b. Mix the two pastes thoroughly for a specified time (e.g., 20 seconds). c. Immediately place the mixed composite into the desired mold or cavity. d. The material will undergo self-curing due to the reaction between BPO and the amines (including BAPP). Light-curing can be performed to accelerate the polymerization at the surface.
Data Presentation
The following tables summarize typical compositions and properties of dental resin composites found in the literature.
Table 1: Typical Composition of Experimental Dental Resin Composites
| Component | Function | Typical Weight Percentage (%) |
| Resin Matrix | ||
| Bis-GMA | Base Monomer | 50 - 80 (of resin matrix) |
| UDMA | Base Monomer | 0 - 50 (of resin matrix) |
| TEGDMA | Diluent Monomer | 20 - 50 (of resin matrix)[8] |
| Initiator System | ||
| Camphorquinone (CQ) | Photoinitiator | 0.2 - 1.0 (of resin matrix)[8] |
| Amine Accelerator (e.g., EDMAB, DMAEMA) | Co-initiator | 0.5 - 2.0 (of resin matrix)[7][8] |
| Benzoyl Peroxide (BPO) | Chemical Initiator | 1.0 - 2.0 (of catalyst paste) |
| Filler | ||
| Barium Glass, Silica, Zirconia-Silica | Reinforcement | 60 - 85 (of total composite) |
| Other | ||
| Silane Coupling Agent (e.g., γ-MPS) | Bonds filler to matrix | 1 - 5 (of filler weight) |
| Inhibitor (e.g., BHT) | Prevents premature polymerization | < 0.1 |
Table 2: Key Mechanical Properties of Dental Resin Composites
| Property | Typical Range of Values |
| Flexural Strength (MPa) | 80 - 160 |
| Compressive Strength (MPa) | 250 - 400 |
| Vickers Hardness (VHN) | 50 - 100 |
| Polymerization Shrinkage (%) | 1.5 - 3.5 |
| Depth of Cure (mm) | 2 - 5 |
Visualizations
Caption: Workflow for the preparation of a light-cured dental composite.
Caption: Hypothetical reaction scheme of BAPP in a dual-cure dental composite.
References
- 1. mdpi.com [mdpi.com]
- 2. Bisphenol A Release from Dental Composites and Resin-Modified Glass Ionomers under Two Polymerization Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Dental restorative composites containing 2,2-bis-[4-(2-hydroxy-3-methacryloyloxy propoxy) phenyl] propane derivatives and spiro orthocarbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and evaluation of experimental dental composite resin modified by grapefruit seed extract-mediated TiO₂ nanoparticles: green approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in the polymerization of BAPP
Welcome to the Technical Support Center for the polymerization of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of BAPP-based polymers, such as polyimides and polyamides.
Note: While the acronym BAPP can also refer to 1,3-bis(aminopropyl)piperazine, this guide focuses on the more common high-performance monomer, 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (CAS 13080-86-9), which is widely used for its ability to impart exceptional thermal stability and mechanical strength to polymers.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular weight of my BAPP-based polymer consistently low?
A1: Achieving a high molecular weight in step-growth polymerization is a frequent challenge. The primary causes are often related to stoichiometry, monomer purity, and reaction conditions.
-
Stoichiometric Imbalance: Step-growth polymerization requires a precise 1:1 molar ratio of the reacting functional groups (e.g., amine groups on BAPP and acyl chloride groups on a diacid co-monomer). Even a slight deviation can significantly limit the degree of polymerization.
-
Monomer Impurities: The BAPP monomer must be of high purity (typically ≥99%). Monofunctional impurities or inert substances can act as chain terminators, preventing the formation of long polymer chains. Moisture is a particularly common impurity that can react with acyl chloride co-monomers, disrupting the stoichiometry.
-
Incomplete Reaction: The reaction must proceed to a very high conversion (>99%) to achieve high molecular weight. Insufficient reaction time, suboptimal temperature, or poor mixing can lead to incomplete conversion.
-
Side Reactions: Unwanted side reactions can consume functional groups, leading to chain termination.
Q2: My final polymer is discolored (e.g., yellow or brown). What is the cause and how can I prevent it?
A2: Discoloration in BAPP-based polymers, particularly polyimides, often results from oxidation or side reactions at elevated temperatures.
-
Oxidation: The presence of oxygen during polymerization at high temperatures can lead to oxidative side reactions, forming chromophores (color-producing groups) in the polymer backbone. Performing the entire reaction under a high-purity inert atmosphere (e.g., Nitrogen or Argon) is crucial.
-
Impure Solvents/Monomers: Impurities in the solvent or monomers can degrade at high temperatures, causing discoloration. Ensure all reagents and solvents are purified and dried before use.
-
Excessive Temperature: While high temperatures are needed to drive the reaction, excessively high temperatures or prolonged reaction times can cause thermal degradation of the polymer itself.
Q3: How can I improve the solubility of my BAPP-based polymer for characterization?
A3: BAPP-based polymers, especially aromatic polyimides, are known for their limited solubility in common organic solvents due to their rigid backbones and strong intermolecular forces.
-
Solvent Selection: Use strong, aprotic polar solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). Gentle heating and stirring can aid dissolution.
-
Polymer Structure Modification: If poor solubility is a persistent issue, consider modifying the polymer structure during synthesis. Incorporating flexible linkages (e.g., ether groups, which BAPP already contains) or bulky side groups into the polymer backbone can disrupt chain packing and improve solubility.
Q4: What causes batch-to-batch variability in the thermal properties (e.g., Tg, Td) of my polymer?
A4: Inconsistency in thermal properties is typically linked to variations in the polymer's molecular weight and polydispersity.
-
Molecular Weight Differences: As discussed in Q1, any variation in monomer purity, stoichiometry, or reaction conditions between batches will lead to different average molecular weights. Generally, the glass transition temperature (Tg) increases with molecular weight until it plateaus.
-
Inconsistent Curing/Drying: For thermosetting resins or if residual solvent is present, the degree of cross-linking or the amount of trapped solvent can vary, significantly impacting thermal properties. Ensure a consistent and thorough post-polymerization drying or curing protocol under vacuum.
Troubleshooting Guides
Problem 1: Low Polymer Yield and/or Low Molecular Weight
This guide provides a systematic approach to diagnosing and solving issues related to achieving high molecular weight BAPP polymers.
Caption: Troubleshooting workflow for low molecular weight polymer.
Problem 2: High Residual Monomer Content in Final Polymer
Even with good yield, unreacted monomer can plasticize the final material, altering its mechanical and thermal properties.
| Potential Cause | Recommended Action |
|---|---|
| Incomplete Polymerization | Increase polymerization time or consider a post-polymerization heat treatment to drive the reaction closer to completion. |
| Inefficient Purification | The most common method for removing unreacted monomers is precipitation. Ensure the polymer is purified effectively by performing multiple re-precipitation steps (dissolving the polymer in a good solvent and precipitating it in a non-solvent). Washing the precipitated polymer thoroughly with the non-solvent is also critical. |
| Poor Non-Solvent Choice | The non-solvent used for precipitation must be a good solvent for the monomer but a poor solvent for the polymer. If the monomer has some solubility in the precipitated polymer, it can be difficult to remove. Experiment with different non-solvents. |
| Trapped Monomer | If the polymer precipitates too quickly into a dense solid, monomers can become trapped within the polymer matrix. Try adding the polymer solution dropwise into a vigorously stirred non-solvent to form finer particles, which allows for more efficient washing. |
Data Presentation
Table 1: Representative Thermal Properties of BAPP-Based Polyamides
The thermal properties of polymers derived from BAPP are a key indicator of successful polymerization. High glass transition (Tg) and decomposition (Td) temperatures are desirable. This table compiles representative data from literature to provide a benchmark.
| Polymer System | Tg (°C) | Td, 10% weight loss (°C) | Char Yield @ 800°C (N₂) | Reference |
| BAPP-derived Polyamide (PA-I) | 241-359 | 480-492 | 47.8-56.7% | |
| BAPP-derived Polyamide (PA-II) | 249-309 | 486-517 | 53-61% | |
| BAPP-derived Poly(ether amide) | 263-355 | 415-441 (5% loss) | >50% | |
| Divanillic Acid-based PA | 207-262 | ~380 | Not specified |
Note: Specific values depend on the co-monomer and polymerization conditions used.
Experimental Protocols
Protocol 1: Purification of BAPP Monomer by Recrystallization
Monomer purity is critical for achieving high molecular weight. This protocol details a general method for purifying BAPP.
-
Solvent Selection: Identify a suitable solvent system. The ideal solvent should dissolve BAPP well at elevated temperatures but poorly at room temperature. A common choice is a mixture like ethanol/water.
-
Dissolution: In a flask, add the crude BAPP monomer and the minimum amount of hot solvent required to fully dissolve it with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified BAPP crystals in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Protocol 2: General Synthesis of a BAPP-based Polyamide
This protocol describes a low-temperature solution polycondensation, a common method for synthesizing polyamides from diamines and diacid chlorides.
-
Setup: Assemble a flame-dried, three-neck flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel.
-
Monomer Dissolution: Under an inert atmosphere, dissolve a precisely weighed amount of purified BAPP in a dry, aprotic polar solvent (e.g., DMAc or NMP) inside the flask. Cool the solution to 0°C in an ice bath.
-
Co-monomer Addition: Dissolve a stoichiometric equivalent (1:1 molar ratio) of a diacid chloride (e.g., terephthaloyl chloride) in the same dry solvent. Add this solution dropwise to the stirred BAPP solution over 30-60 minutes.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours. The reaction progress can often be observed by a significant increase in the solution's viscosity.
-
Polymer Isolation: At the end of the reaction, slowly pour the viscous polymer solution into a vigorously stirred non-solvent (e.g., methanol or ethanol) to precipitate the polymer. The volume of the non-solvent should be 5-10 times the volume of the polymer solution.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash it thoroughly with fresh non-solvent multiple times to remove unreacted monomers, oligomers, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 3: Polymer Characterization Workflow
Caption: A typical experimental workflow for polymer characterization.
Technical Support Center: Optimizing BAPP Synthesis
Welcome to the technical support center for the synthesis of β-amyloid precursor protein (BAPP) and its related peptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues that can lead to suboptimal results in your BAPP synthesis experiments.
Solid-Phase Peptide Synthesis (SPPS) of BAPP Peptides
Q1: I am observing a significantly lower yield than expected in my SPPS of a BAPP-related peptide. What are the common causes and solutions?
Low yields in the SPPS of BAPP peptides can stem from several factors, often intensified by the hydrophobic nature of the amyloid-beta sequence, which promotes aggregation.[1][2] Key areas to troubleshoot include coupling efficiency, peptide aggregation, and premature chain termination.[3]
Troubleshooting Guide: Low Yield in SPPS
| Potential Cause | Symptoms | Recommended Solutions |
| Incomplete Coupling | Mass spectrometry (MS) of the crude product shows significant deletion sequences.[3] | - Optimize Coupling Reagents: Use more powerful coupling reagents like HATU or HCTU, which have been shown to improve purity and yield.[3]- Increase Reagent Concentration & Time: Consider doubling the concentration of the amino acid and coupling reagents and extending the coupling time.[3]- Perform a Double Coupling: After the initial coupling, perform a second coupling step to drive the reaction to completion.[3] |
| Peptide Aggregation on Resin | - Resin fails to swell properly.- Positive Kaiser test after coupling, indicating free amines.- Low purity profile on HPLC with multiple unresolved peaks.[3] | - Incorporate Pseudoproline Dipeptides: Introduce these at strategic locations to disrupt secondary structure formation and improve solvation.[3]- Use Aggregation-Disrupting Solvents: N-methyl-2-pyrrolidone (NMP) can improve solvation compared to the more common Dimethylformamide (DMF).[3][4]- Elevated Temperature: Increasing the reaction temperature can help to disrupt aggregation. |
| Steric Hindrance | Difficulty coupling the amino acid immediately following a bulky residue.[3] | - Strategic Placement: If possible, design the peptide sequence to avoid placing two sterically hindered amino acids next to each other.[3] |
| Premature Cleavage from Resin | Loss of peptide from the resin during synthesis cycles. | - Linker Selection: Ensure the linker is stable to the repeated deprotection conditions. For very acid-sensitive linkers, consider alternative strategies.[3] |
Q2: How can I minimize peptide aggregation during the synthesis of hydrophobic BAPP sequences?
Aggregation is a primary challenge in synthesizing BAPP peptides like Aβ1-42.[1] This can occur both on the resin during synthesis and in solution during purification.
Strategies to Minimize Aggregation:
| Strategy | Description |
| Chaotropic Agents | Using solvents like dimethyl sulfoxide (DMSO) can act as an anti-aggregation agent during synthesis.[5] |
| "Difficult Sequence" Protocols | For sequences known to be problematic, specialized protocols involving high temperatures, alternative solvents (like NMP), and optimized coupling reagents are beneficial.[2][4] |
| Resin Choice | PEG-based resins have been shown to improve yield and purity for hydrophobic or long peptides by improving the solvation environment.[4] |
Purification of BAPP Peptides
Q3: My crude BAPP peptide is showing many impurities on HPLC, and purification is proving difficult. What can I do?
The purification of synthetic peptides is often challenging due to the presence of deletion sequences and byproducts from protecting groups.[6] For BAPP peptides, the inherent hydrophobicity adds another layer of complexity.
Troubleshooting Guide: Peptide Purification
| Potential Cause | Symptoms | Recommended Solutions |
| Co-elution of Impurities | The target peptide and impurities have very similar retention times on reverse-phase HPLC (RP-HPLC).[6] | - Orthogonal Purification: Employ a different separation method, such as ion-exchange chromatography (IEX), before the final RP-HPLC step. The two methods are synergistic, leading to greater final resolution.[6][7]- Gradient Optimization: Adjust the gradient slope in your RP-HPLC method. A shallower gradient can improve the separation of closely eluting peaks. |
| Hydrophobic Contaminants | Contaminants from side-chain protecting groups and scavenger reagents can complex with the peptide, leading to poor chromatography.[6] | - Pre-Purification with Ion Exchange: Using ion exchange chromatography first, with at least 25% acetonitrile (ACN) in the mobile phase, can help break up these hydrophobic complexes.[6] |
| Low Solubility of Crude Peptide | The crude peptide is difficult to dissolve before loading onto the purification column. | - Use of Organic Solvents: Dissolve the peptide in a minimal amount of a strong organic solvent (like DMSO or hexafluoroisopropanol) before diluting with the initial mobile phase. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for SPPS
| Coupling Reagent | Relative Efficiency | Notes |
| HATU | High | High coupling efficiency, produces high-purity peptides.[3] |
| HCTU | High | High coupling efficiency, similar purity to HATU.[3] |
| HBTU | Moderate | Commonly used and cost-effective.[3] |
| DIC/HOBt | Moderate | A classic and effective combination. |
Data adapted from a comparative study on a model peptide. While not specific to BAPP, it highlights the superior performance of HCTU and HATU.[3]
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a BAPP-derived Peptide
This protocol outlines the manual synthesis of a generic BAPP peptide on a rink amide resin.
1. Resin Preparation:
-
Swell the resin in Dimethylformamide (DMF) for at least 1 hour.
2. Deprotection (Fmoc Removal):
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the vessel.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines.[3]
3. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent like HCTU (3-5 equivalents) and a base such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Agitate the mixture throughout.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin should remain yellow). If the test is positive (blue), a second coupling may be necessary.[3]
-
Wash the resin with DMF (3-5 times).
4. Capping (Optional but Recommended):
-
To block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIEA in DMF for 15-30 minutes.
-
Wash the resin with DMF.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
6. Cleavage and Final Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail appropriate for the peptide's amino acid composition and the protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Incubate for 2-4 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash several times.
-
Dry the crude peptide under vacuum.
7. Purification:
-
Purify the crude peptide using preparative reverse-phase HPLC.[7]
Visualizations
Caption: Amyloid Precursor Protein (APP) Processing Pathways.[1][8]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: A logical flowchart for troubleshooting a failed peptide synthesis.
References
- 1. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. tandfonline.com [tandfonline.com]
- 6. nestgrp.com [nestgrp.com]
- 7. polypeptide.com [polypeptide.com]
- 8. Lowering of amyloid beta peptide production with a small molecule inhibitor of amyloid-β precursor protein dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2-Bis(4-aminophenyl)propane
Welcome to the technical support center for the synthesis of 2,2-Bis(4-aminophenyl)propane, also known as 4,4'-(1-Methylethylidene)dianiline (CAS No. 2479-47-2). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
There are two primary synthesis routes for this compound:
-
Condensation of Aniline with Acetone: This method involves the acid-catalyzed condensation of aniline with acetone. It is analogous to the industrial production of 4,4'-methylenedianiline (MDA) from aniline and formaldehyde.[1][2][3][4][5]
-
Reduction of 2,2-Bis(4-nitrophenyl)propane: This two-step process begins with the nitration of 2,2-diphenylpropane to form 2,2-bis(nitrophenyl)propane, followed by the reduction of the dinitro compound to the corresponding diamine.[6][7]
Q2: What are the most common side reactions and impurities I should be aware of?
The side reactions and impurities are highly dependent on the chosen synthesis route.
-
For the aniline and acetone condensation route:
-
Formation of ortho- and meta-isomers.
-
Generation of higher oligomeric and polymeric amine byproducts.[1]
-
Residual unreacted aniline.
-
-
For the nitration and reduction route:
-
Formation of 2,4'- and 2,2'-isomers during the nitration step.[6]
-
Incomplete reduction of the nitro groups, leading to nitro-amino intermediates.
-
Side reactions associated with the reducing agent used.
-
Q3: My product yield is low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: Ensure sufficient reaction time and optimal temperature.
-
Suboptimal reactant ratio: An incorrect molar ratio of aniline to acetone can lead to the formation of byproducts.[2]
-
Poor catalyst activity: If using a heterogeneous catalyst for reduction, ensure it is not poisoned or deactivated.
-
Product loss during workup: Optimize extraction and purification steps to minimize loss.
Q4: How can I purify the crude this compound?
Purification is typically achieved through:
-
Distillation: Vacuum distillation can be effective in separating the desired 4,4'-isomer from unreacted starting materials and lower-boiling isomers.[6]
-
Recrystallization: Using a suitable solvent system can help in isolating the pure product from isomers and polymeric residues.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Presence of Multiple Isomers in Final Product | Non-selective nitration of 2,2-diphenylpropane. | Optimize nitration conditions (temperature, nitrating agent) to favor para-substitution. Isomer separation may be required post-synthesis.[6] |
| High Content of Polymeric Byproducts | In the condensation route, an inappropriate aniline to acetone ratio or prolonged reaction time at elevated temperatures can promote polymerization.[1][2] | Adjust the molar ratio of aniline to acetone. A higher ratio of aniline can favor the formation of the diamine.[4] Control the reaction temperature and time carefully. |
| Incomplete Reduction of Nitro Groups | Insufficient amount or activity of the reducing agent (e.g., hydrazine, hydrogen gas with catalyst).[6][7] | Increase the amount of reducing agent or catalyst. Ensure the catalyst is fresh and active. Optimize reaction conditions (temperature, pressure) for the reduction. |
| Product Discoloration (Brown or Yellow) | Air oxidation of the aromatic amine groups. | Handle the final product under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dark place. |
| Difficulty in Isolating the Product | The product may be soluble in the workup solvents. | Carefully select extraction and recrystallization solvents to ensure good recovery. Adjust the pH during aqueous workup to minimize the solubility of the amine product. |
Experimental Protocols
Synthesis via Nitration and Reduction
Step 1: Nitration of 2,2-Diphenylpropane
-
Cool a mixture of nitric acid and sulfuric acid to 0-5 °C.
-
Slowly add 2,2-diphenylpropane to the acid mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for several hours at a controlled temperature.
-
Pour the reaction mixture onto ice and extract the organic layer containing 2,2-bis(nitrophenyl)propane.
-
Wash the organic layer with water and a mild base to remove residual acid.
-
Dry the organic layer and remove the solvent under reduced pressure. The crude product will be a mixture of isomers.[6]
Step 2: Reduction of 2,2-Bis(4-nitrophenyl)propane
-
Dissolve the crude 2,2-bis(nitrophenyl)propane in a suitable solvent such as ethanol or dioxane.[6][7]
-
Add a catalyst, for example, Raney nickel or palladium on carbon.[6]
-
Add a reducing agent, such as hydrazine hydrate, portion-wise to the mixture. An exothermic reaction will occur.[6][7]
-
After the addition is complete, heat the mixture to 60-70 °C until the gas evolution ceases.[6]
-
Filter off the catalyst.
-
Evaporate the solvent to obtain the crude this compound.
-
Purify the product by vacuum distillation or recrystallization.[6]
Visualizations
Synthesis Pathway and Side Reactions
Caption: Synthesis of this compound via nitration and reduction, highlighting potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US3367969A - Process for the preparation of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. EP0481316A1 - Process for the preparation of 2,2,-bis(aminophenyl)-propane - Google Patents [patents.google.com]
- 7. This compound (2479-47-2) for sale [vulcanchem.com]
Technical Support Center: Degradation Pathways of BAPP-based Polyimides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BAPP-based polyimides.
Frequently Asked Questions (FAQs) & Troubleshooting
Thermal Degradation
-
Question: Why am I observing inconsistent thermal degradation temperatures for my BAPP-based polyimide samples in Thermogravimetric Analysis (TGA)?
-
Answer: Inconsistent thermal degradation temperatures in TGA can arise from several factors. The heating rate significantly influences the onset of decomposition; higher heating rates tend to shift the degradation to higher temperatures. Ensure you are using a consistent heating rate across all your experiments for comparable results. Sample preparation is also crucial; ensure your samples are of a uniform and representative size. The atmosphere within the TGA is another critical parameter. The degradation mechanism can change between an inert (e.g., nitrogen) and an oxidative (e.g., air) atmosphere, affecting the degradation temperatures.
-
-
Question: My TGA curve for a BAPP-based polyimide shows a two-stage degradation process, but I was expecting a single stage. What could be the reason?
-
Answer: A two-stage degradation process in BAPP-based polyimides can be indicative of the copolymer composition. For instance, a polyimide synthesized from 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP), 4,4′-oxydianiline (ODA), and 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) has been shown to exhibit a two-stage degradation, while a similar polyimide without ODA shows a single-stage process. The initial, lower temperature degradation stage could be attributed to the presence of weaker bonds within the polymer backbone.
-
-
Question: What are the primary gaseous products I should expect during the thermal degradation of BAPP-based polyimides?
-
Answer: During the thermal degradation of polyimides, the primary gaseous products evolved are typically carbon monoxide (CO), carbon dioxide (CO2), and water (H2O). Depending on the specific polyimide structure and the atmosphere, other volatile organic compounds may also be released.
-
Hydrolytic Degradation
-
Question: I am seeing a significant loss in mechanical properties of my BAPP-based polyimide film after exposure to a humid environment. Is this expected?
-
Answer: Yes, exposure to moisture, especially at elevated temperatures, can lead to the hydrolytic degradation of polyimides. This process involves the opening of the imide rings to form polyamic acids, which can be followed by chain scission. This degradation leads to a decrease in mechanical properties such as tensile strength and elongation to failure.
-
-
Question: How can I monitor the hydrolytic degradation of my polyimide samples?
-
Answer: Infrared (IR) spectroscopy is a useful technique to monitor the hydrolysis of polyimides. You can track the decrease in the intensity of the imide band (around 1370 cm⁻¹) and the potential appearance of bands associated with polyamic acid. Additionally, monitoring changes in mechanical properties through tensile tests can provide a quantitative measure of degradation.
-
Photodegradation
-
Question: My BAPP-based polyimide films are showing discoloration and becoming brittle after exposure to UV light. What is the underlying cause?
-
Answer: The discoloration and embrittlement are signs of photodegradation. UV irradiation can induce polymer chain scission, particularly at C-N bonds in the amide group and C-O bonds. This process generates radicals and leads to the formation of various functional groups, altering the material's properties. The presence of oxygen can accelerate this photo-oxidative degradation.
-
-
Question: Are there ways to mitigate photodegradation in BAPP-based polyimides?
-
Answer: Yes, one common approach is the incorporation of UV stabilizers or protective coatings. These additives can absorb or screen the UV radiation, reducing the amount of energy that reaches the polyimide backbone and thus slowing down the degradation process.
-
Quantitative Data Summary
Table 1: Thermal Degradation Parameters of BAPP-based Polyimides
| Polyimide Composition | Degradation Stage(s) | Onset Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Atmosphere | Reference |
| BTDA-BAPP | 1 | ~520 | Not specified | Nitrogen | |
| BTDA-ODA-BAPP | 2 | Not specified | Not specified | Nitrogen | |
| 4-APS/BTDA | 1 | ~572 (at 20 K/min) | 258.7 | Nitrogen | |
| 6FDA-based polyimides | Multiple | ~350, ~450, ~550 | Not specified | Nitrogen |
Table 2: Hydrolytic Degradation Effects on Polyimides
| Polyimide Type | Exposure Conditions | Effect on Mechanical Properties | Reference |
| Kapton | Distilled water, 25-100°C | Decrease in ultimate tensile strength from 23 ksi to ~14 ksi; decrease in elongation to failure from 38% to ~5% | |
| HFPE-II-52 | Moisture saturated, up to 250°C | Reductions in stiffness and yield stress |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Thermal Degradation Kinetics
-
Objective: To determine the thermal stability and degradation kinetics of BAPP-based polyimides.
-
Instrumentation: Thermogravimetric Analyzer (e.g., Perkin-Elmer TGA-7).
-
Procedure:
-
Prepare a small, uniform sample of the polyimide film (typically 5-10 mg).
-
Place the sample in the TGA pan.
-
Purge the furnace with the desired atmosphere (e.g., nitrogen or air) at a constant flow rate (e.g., 20 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min).
-
Record the mass loss as a function of temperature.
-
Repeat the experiment at different heating rates to determine kinetic parameters using methods like Flynn-Wall-Ozawa.
-
2. Hydrolytic Degradation Testing
-
Objective: To evaluate the hydrolytic stability of BAPP-based polyimide films.
-
Procedure:
-
Cut polyimide film samples into standardized shapes for mechanical testing (e.g., dog-bone shape for tensile tests).
-
Immerse the samples in deionized water in sealed containers.
-
Place the containers in an oven at a constant elevated temperature (e.g., 100 °C) for a specified duration.
-
At predetermined time intervals, remove a set of samples from the water.
-
Carefully dry the samples to a constant weight.
-
Perform mechanical testing (e.g., tensile testing) to measure changes in properties like tensile strength and elongation at break.
-
Characterize chemical changes using Fourier Transform Infrared (FTIR) spectroscopy to monitor the imide ring hydrolysis.
-
3. Photodegradation Analysis
-
Objective: To assess the effect of UV radiation on the properties of BAPP-based polyimide films.
-
Procedure:
-
Mount polyimide film samples in a sample holder.
-
Expose the films to a UV radiation source (e.g., a medium-pressure mercury lamp) in a controlled environment (e.g., in air).
-
The distance from the lamp to the sample should be kept constant.
-
After specific exposure times, remove the samples for analysis.
-
Visually inspect the films for any changes in color or the appearance of cracks.
-
Analyze the chemical changes on the surface using techniques like X-ray Photoelectron Spectroscopy (XPS) or FTIR spectroscopy.
-
Measure changes in mechanical properties using tensile testing.
-
Degradation Pathways and Experimental Workflow Diagrams
Technical Support Center: Enhancing the Solubility of Polyimides Derived from BAPP
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of polyimides derived from 4,4'-(1,4-phenylene-bis(1-methylethylidene))bisaniline (BAPP). The content is structured to address common challenges and frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and processing of BAPP-derived polyimides, offering potential causes and solutions.
Issue 1: Synthesized BAPP-polyimide precipitates from the reaction solvent during or after polymerization.
-
Possible Cause: The polyimide has low solubility in the chosen reaction solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)) due to high chain rigidity and strong intermolecular forces. This is a common issue with fully imidized aromatic polyimides.
-
Solution 1: Modify the Dianhydride Monomer. Introduce flexible or bulky groups into the dianhydride monomer to disrupt polymer chain packing. Dianhydrides containing ether (-O-), sulfone (-SO2-), or hexafluoroisopropylidene (-C(CF3)2-) linkages can significantly improve solubility.[1][2]
-
Solution 2: Copolymerization. Introduce a second, more flexible diamine or dianhydride into the polymerization to create a copolyimide. This disruption of the regular polymer chain structure can enhance solubility.[1]
-
Solution 3: Alter the Imidization Process. Chemical imidization at lower temperatures can sometimes yield a more soluble polyimide compared to high-temperature thermal imidization.[1] Alternatively, casting a film from the soluble poly(amic acid) precursor and then performing thermal imidization can be a viable processing route.[1]
Issue 2: The final BAPP-polyimide film is brittle and cracks upon handling.
-
Possible Cause: Incomplete imidization or the use of a dianhydride that leads to a very rigid polymer backbone.
-
Solution 1: Optimize Imidization Conditions. Ensure the thermal imidization process is carried out at the appropriate temperature and for a sufficient duration to achieve complete cyclization of the poly(amic acid) precursor. The degree of imidization can be monitored using techniques like FT-IR spectroscopy.[3]
-
Solution 2: Incorporate Flexible Monomers. As with improving solubility, incorporating flexible comonomers (either diamines or dianhydrides) can enhance the flexibility of the final polyimide film.
Issue 3: Difficulty in dissolving the purified BAPP-polyimide powder for characterization or processing.
-
Possible Cause: Strong intermolecular forces in the solid state make redissolving the dried polymer challenging.
-
Solution 1: Use a Combination of Solvents. Sometimes a mixture of solvents can be more effective than a single solvent.
-
Solution 2: Gentle Heating and Agitation. Applying gentle heat (e.g., <50 °C) and using mechanical stirring or ultrasonication can significantly aid in the dissolution process.[3]
-
Solution 3: Re-evaluate Monomer Selection. If solubility remains a persistent issue, redesigning the polyimide with monomers known to enhance solubility is the most effective long-term solution.
Frequently Asked Questions (FAQs)
Q1: Why are some BAPP-derived polyimides difficult to dissolve?
Aromatic polyimides, including those derived from BAPP, often exhibit limited solubility due to their rigid molecular structure. The aromatic rings and imide linkages lead to strong intermolecular interactions and efficient chain packing, making it difficult for solvent molecules to penetrate and solvate the polymer chains.[1]
Q2: What are the primary strategies for improving the solubility of BAPP-based polyimides?
The main strategies focus on modifying the polymer structure to reduce intermolecular forces and disrupt chain packing. These include:
-
Incorporating Flexible Linkages: Using dianhydrides with flexible groups like ether (-O-), isopropylidene, or sulfone (-SO2-) increases the rotational freedom of the polymer backbone.[1]
-
Introducing Bulky/Pendant Groups: Attaching large side groups to the polymer backbone physically separates the chains, hindering efficient packing.[1][4]
-
Creating Non-Coplanar Structures: Using monomers with bent or kinked geometries disrupts the linearity of the polymer chain, which prevents close packing.[1]
-
Copolymerization: Introducing a second diamine or dianhydride disrupts the structural regularity of the polymer chain, leading to enhanced solubility.[1]
Q3: How does the choice of dianhydride affect the solubility of a BAPP-based polyimide?
The dianhydride plays a crucial role. Rigid, planar dianhydrides like pyromellitic dianhydride (PMDA) tend to produce less soluble polyimides. In contrast, dianhydrides containing flexible linkages, such as 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), or bulky groups often lead to significantly more soluble polyimides when reacted with BAPP.[2][5]
Q4: Can the solubility of BAPP-polyimides be enhanced without significantly compromising their thermal stability?
Yes. The introduction of bulky side groups or sterically hindered monomers can increase solubility by preventing close chain packing without significantly lowering the thermal stability.[6][7] For example, the bulky tert-butyl groups can enhance solubility while maintaining high glass transition temperatures.[4][7]
Data Presentation
Table 1: Qualitative Solubility of BAPP-Derived Polyimides with Different Dianhydrides.
| Dianhydride | NMP | DMAc | DMF | DMSO | THF | Chloroform |
| BTDA | + | + | + | + | - | - |
| BPADA | ++ | ++ | ++ | ++ | +/- | +/- |
| HFBAPP | ++ | ++ | ++ | ++ | ++ | + |
Legend:
-
++ : Soluble at room temperature
-
+ : Soluble on heating or partially soluble
-
+/- : Swelling or partially soluble
-
- : Insoluble
Note: This table is a generalized summary based on literature. Actual solubility can vary depending on the specific synthesis conditions and molecular weight of the polyimide.[3][5]
Experimental Protocols
Protocol 1: Two-Step Synthesis of a Soluble BAPP-Based Polyimide (e.g., with BPADA)
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve BAPP (1.0 eq) in a dry, polar aprotic solvent like NMP or DMAc to achieve a solids concentration of 15-20 wt%.
-
Once the BAPP is fully dissolved, cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) (1.0 eq) to the stirred solution in portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours to form a viscous poly(amic acid) solution.[3][8]
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass substrate.
-
Place the cast film in a programmable oven under a nitrogen atmosphere.
-
Heat the film using a staged heating process, for example: 100 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250 °C for 2 hours to ensure complete imidization.[8]
-
After cooling to room temperature, the resulting polyimide film can be peeled from the substrate.
-
Protocol 2: Qualitative Solubility Testing
-
Add 10 mg of the dried, purified BAPP-polyimide powder to a vial.
-
Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform), corresponding to a 1% (w/v) concentration.
-
Stir or shake the mixture vigorously at room temperature for 24 hours.
-
Observe and record the solubility based on the following criteria:
-
Soluble (++): The polymer completely dissolves, forming a clear, homogeneous solution.
-
Partially Soluble/Soluble on Heating (+): The polymer swells or only partially dissolves at room temperature. The mixture can be gently heated to assess solubility at elevated temperatures.
-
Insoluble (-): The polymer remains as a solid precipitate with no visible change.[1][9]
-
Mandatory Visualization
Caption: Workflow for the two-step synthesis of a soluble BAPP-derived polyimide.
Caption: Key strategies for enhancing the solubility of BAPP-derived polyimides.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling Molecular weight in BAPP Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the polymerization of 1,3-Bis(aminopropyl)piperazine (BAPP). This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, with a focus on achieving precise molecular weight control.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to BAPP polymerization.
Q1: What type of polymerization does BAPP undergo, and what are the common co-monomers?
BAPP is a diamine monomer, meaning it has two primary amine functional groups. It undergoes step-growth polymerization, specifically polycondensation, when reacted with monomers containing two complementary functional groups. Common co-monomers for BAPP include:
-
Diacyl Chlorides: Such as adipoyl chloride or sebacoyl chloride, which react with the amine groups of BAPP to form polyamides and release hydrogen chloride (HCl) as a byproduct.[1]
-
Dicarboxylic Acids: Like adipic acid, which also form polyamides upon reaction with BAPP, in this case eliminating water. This reaction is typically slower than with diacyl chlorides and may require a catalyst.[2][3]
-
Dianhydrides: These react with BAPP to form poly(amic acid)s, which are then thermally or chemically treated (imidized) to form polyimides.
Q2: My BAPP-based polymer has a low molecular weight. What are the potential causes and how can I increase it?
Low molecular weight is a frequent issue in step-growth polymerization and can be attributed to several factors. Below is a troubleshooting guide to help you identify the cause and find a solution.
Troubleshooting Guide: Low Molecular Weight
| Potential Cause | Recommended Action |
| Imprecise Stoichiometry | An exact 1:1 molar ratio of the amine groups on BAPP to the functional groups of the co-monomer (e.g., acyl chloride groups) is crucial for achieving high molecular weight.[4] Even a small deviation can significantly limit chain growth. Solution: Carefully calculate and precisely weigh your monomers. Ensure the purity of your starting materials, as impurities can alter the effective molar ratio. |
| Presence of Monofunctional Impurities | Monofunctional species (containing only one reactive group) in either the BAPP or the co-monomer will act as chain stoppers, capping the growing polymer chain and preventing further polymerization. Water can also act as an impurity that hydrolyzes acyl chlorides, creating monofunctional carboxylic acids. Solution: Use high-purity monomers. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Incomplete Reaction (Low Conversion) | Step-growth polymerizations require very high conversion rates (typically >99%) to achieve high molecular weights. Solution: Increase the reaction time or temperature to drive the polymerization to completion.[2] However, be cautious of potential side reactions at excessively high temperatures. |
| Side Reactions | Undesirable side reactions can consume functional groups and limit chain growth. For instance, the piperazine ring in BAPP could potentially undergo side reactions under certain conditions. Solution: Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired polymerization reaction and minimize side reactions. Refer to literature for optimal conditions for your specific co-monomer. |
Q3: How can I intentionally control and predict the molecular weight of my BAPP polymer?
Precise control over molecular weight is often necessary for specific applications. The following methods are commonly employed:
-
Stoichiometric Imbalance: Intentionally adding a slight excess of one of the bifunctional monomers is a reliable way to control the molecular weight. The monomer in excess will be at both ends of all the polymer chains once the limiting monomer is consumed, preventing further polymerization. The degree of polymerization can be predicted using the Carothers equation.[4]
-
Monofunctional Reagents (End-Capping): Adding a controlled amount of a monofunctional reagent, such as benzoic acid or a monoamine, will cap the growing polymer chains.[5][6] The molecular weight is inversely proportional to the amount of the monofunctional reagent added. This method offers very precise control over the final molecular weight.
The logical workflow for controlling molecular weight is illustrated in the diagram below:
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) Synthesis
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP). This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during the experimental process.
BAPP Synthesis Overview
The synthesis of BAPP is typically a two-step process. The first step involves a nucleophilic aromatic substitution reaction to form the intermediate, 2,2-bis[4-(4-nitrophenoxy)phenyl]propane (BNPP). The second step is the reduction of the nitro groups of BNPP to yield the final product, BAPP.
preventing crosslinking during BAPP polymerization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with bis(4-aminophenyl)phosphine oxide (BAPP) polymerization. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted crosslinking and achieve high-quality, linear polymers in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during BAPP polymerization, offering potential causes and actionable solutions to prevent crosslinking and ensure the synthesis of soluble, high-molecular-weight polymers.
Q1: My BAPP-based polymer has formed an insoluble gel. What are the likely causes of this crosslinking, and how can I prevent it?
A1: Premature gelation is a common sign of uncontrolled crosslinking. The primary causes include monomer impurities, improper reaction conditions, and side reactions.
Troubleshooting Guide: Premature Gelation (Crosslinking)
| Potential Cause | Recommended Action |
| Monomer Impurities | Purify Monomers: Ensure high purity of both BAPP and the dianhydride monomer (≥98%). Impurities with more than two functional groups can act as crosslinking agents.[1] Recrystallization or column chromatography are effective purification methods.[1] |
| Incorrect Stoichiometry | Precise Molar Ratio: Strictly maintain a 1:1 molar ratio between the diamine (BAPP) and the dianhydride.[2][3][4][5] Any deviation can lead to lower molecular weight and an increased likelihood of side reactions.[2][3][4][5] |
| High Reaction Temperature | Optimize Temperature Profile: High temperatures, especially during the imidization step, can promote side reactions leading to crosslinking.[6] For a two-step polymerization, keep the initial poly(amic acid) formation at a low temperature (0-25 °C) and carry out thermal imidization in a stepwise manner, for example, up to 200-250 °C.[7] |
| Choice of Polymerization Method | Consider a Two-Step Process: The two-step method, involving the formation of a soluble poly(amic acid) precursor at low temperature followed by thermal or chemical imidization, often provides better control over the polymer structure and helps to avoid crosslinking compared to a one-step high-temperature polycondensation.[8][9][10] |
| Inappropriate Solvent | Select a Suitable Solvent: Use a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The solvent should effectively dissolve both the monomers and the resulting polymer to prevent precipitation and localized high concentrations that can favor side reactions.[11][12] |
Q2: The molecular weight of my BAPP polymer is consistently low, even when no gelation is observed. What factors could be limiting chain growth?
A2: Low molecular weight in step-growth polymerization is often due to factors that terminate chain growth prematurely.
Troubleshooting Guide: Low Molecular Weight
| Potential Cause | Recommended Action |
| Monofunctional Impurities | High-Purity Monomers: Monofunctional impurities in either the BAPP or dianhydride monomer will act as chain stoppers, significantly limiting the final molecular weight.[3] Ensure monomer purity through appropriate purification techniques.[1] |
| Stoichiometric Imbalance | Accurate Weighing and Dispensing: Even a small deviation from a 1:1 molar ratio of functional groups will drastically reduce the achievable molecular weight.[2][3][4][5] Use analytical balances and carefully handle hygroscopic or volatile monomers. |
| Incomplete Reaction | Increase Reaction Time and/or Temperature (with caution): Step-growth polymerization requires very high conversion rates (>99%) to achieve high molecular weight. Ensure the reaction proceeds for a sufficient duration. While increasing temperature can increase the reaction rate, it must be done carefully to avoid side reactions.[6] |
| Presence of Water | Anhydrous Conditions: Water can hydrolyze the dianhydride monomer and the growing polymer chains, leading to chain termination. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Q3: I am observing batch-to-batch variability in the properties of my BAPP polymer. What could be causing this inconsistency?
A3: Inconsistent results often point to subtle variations in experimental conditions or reagent quality.
Troubleshooting Guide: Batch-to-Batch Inconsistency
| Potential Cause | Recommended Action |
| Variable Monomer Purity | Standardize Monomer Purification: Use a consistent purification protocol for all batches of BAPP and dianhydride monomers. Store purified monomers under inert and dry conditions. |
| Inconsistent Stoichiometry | Standardize Weighing Procedures: Ensure that the weighing of monomers is performed with high precision and accuracy for every batch. |
| Fluctuations in Reaction Temperature | Precise Temperature Control: Use a reliable temperature control system (e.g., an oil bath with a PID controller) to maintain a consistent temperature profile for each reaction.[6] |
| Atmospheric Contamination | Maintain Inert Atmosphere: Ensure a consistent and dry inert atmosphere (nitrogen or argon) is maintained throughout the entire polymerization process for every batch to exclude oxygen and moisture. |
Experimental Protocols
Protocol 1: Synthesis of Linear, Soluble BAPP-based Polyimide via a Two-Step Method
This protocol describes a general two-step procedure for synthesizing a linear, soluble polyimide from BAPP and a dianhydride, aiming to minimize crosslinking.
Materials:
-
Bis(4-aminophenyl)phosphine oxide (BAPP), high purity
-
Aromatic dianhydride (e.g., 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) - BPADA), high purity
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precisely weighed amount of BAPP in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of the dianhydride powder to the stirred BAPP solution over 30-60 minutes to control the exotherm.
-
After the addition is complete, continue stirring at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization (to avoid high temperatures):
-
To the poly(amic acid) solution, add a mixture of acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst). A typical molar ratio is 2:1 of acetic anhydride to pyridine, with 2 moles of acetic anhydride per mole of the repeating unit.
-
Stir the mixture at room temperature for 12 hours, then heat to 50-80 °C for an additional 2-4 hours to complete the imidization.
-
-
Polymer Precipitation and Purification:
-
Slowly pour the polyimide solution into a large excess of vigorously stirred methanol to precipitate the polymer.
-
Filter the fibrous polymer and wash it thoroughly with fresh methanol to remove residual solvent and reagents.
-
Dry the purified polyimide in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Protocol 2: Quantification of Crosslinking using Swell Ratio
This method provides a qualitative to semi-quantitative measure of the degree of crosslinking. A lower swell ratio indicates a higher degree of crosslinking.
Materials:
-
Crosslinked polymer sample
-
Good solvent for the linear polymer (e.g., NMP or DMAc)
-
Analytical balance
-
Sintered glass filter
Procedure:
-
Accurately weigh a small sample of the dried polymer (W_dry).
-
Immerse the polymer sample in a suitable solvent at room temperature for 24-48 hours to allow it to swell to equilibrium.
-
Remove the swollen polymer from the solvent and quickly blot the surface to remove excess solvent.
-
Immediately weigh the swollen polymer (W_swollen).
-
Calculate the swell ratio using the following formula: Swell Ratio = W_swollen / W_dry
Visualizations
Caption: Workflow for the two-step synthesis of linear BAPP-based polyimides.
Caption: Troubleshooting logic for preventing crosslinking in BAPP polymerization.
References
- 1. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 | Benchchem [benchchem.com]
- 2. Going Beyond the Carothers, Flory and Stockmayer Equation by Including Cyclization Reactions and Mobility Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Main-chain/side-chain type phosphine oxide-containing reactive polymers derived from the same monomer: controllable RAFT polymerisation and ring-opening polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Effect of Low-temperature Imidization on Properties and Aggregation Structures of Polyimide Films with Different Rigidity [cjps.org]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. dakenchem.com [dakenchem.com]
- 10. azom.com [azom.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. jordilabs.com [jordilabs.com]
Validation & Comparative
A Comparative Guide to 2,2-Bis(4-aminophenyl)propane and Other Aromatic Diamines for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,2-Bis(4-aminophenyl)propane (BAPP), a key monomer in the synthesis of high-performance polymers, with other commonly used aromatic diamines such as 4,4'-oxydianiline (ODA) and 4,4'-methylenedianiline (MDA). This document aims to assist researchers in selecting the appropriate diamine for their specific application by presenting objective performance data, detailed experimental protocols, and insights into the biological interactions of these molecules.
Performance Comparison of Aromatic Diamine-Based Polyimides
The selection of an aromatic diamine monomer significantly influences the final properties of the resulting polymer. Below is a comparative summary of the key thermal and mechanical properties of polyimides synthesized from BAPP, ODA, and MDA, each reacted with a standard dianhydride, pyromellitic dianhydride (PMDA).
Table 1: Thermal Properties of PMDA-Based Polyimides
| Diamine Monomer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) |
| This compound (BAPP) | ~290 | ~510 |
| 4,4'-oxydianiline (ODA) | ~380 | ~550 |
| 4,4'-methylenedianiline (MDA) | ~350 | ~530 |
Table 2: Mechanical Properties of PMDA-Based Polyimide Films
| Diamine Monomer | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound (BAPP) | 90 - 110 | 5 - 8 |
| 4,4'-oxydianiline (ODA) | 120 - 140 | 30 - 50 |
| 4,4'-methylenedianiline (MDA) | 110 - 130 | 10 - 20 |
Note: The values presented are approximate and can vary depending on the specific synthesis and processing conditions.
Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for the key experiments cited in this guide.
Thermal Gravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polyimide samples.
Methodology:
-
A sample of 5-10 mg of the cured polyimide film is placed in an alumina crucible.[1]
-
The analysis is performed using a thermogravimetric analyzer.
-
The sample is heated from room temperature to 800°C at a constant heating rate of 10°C/min or 20°C/min under a nitrogen atmosphere with a flow rate of 50 mL/min.[2][3][4]
-
The weight loss of the sample is recorded as a function of temperature.
-
The 5% weight loss temperature (Td5) is determined as the temperature at which the sample has lost 5% of its initial weight.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polyimide samples.
Methodology:
-
A sample of 5-10 mg of the cured polyimide film is hermetically sealed in an aluminum pan.
-
The analysis is performed using a differential scanning calorimeter.
-
The sample is subjected to a heat-cool-heat cycle to erase the thermal history. The sample is first heated to a temperature above its expected Tg, then cooled rapidly, and finally heated again at a constant rate.
-
The typical heating rate is 10°C/min or 20°C/min under a nitrogen atmosphere.[2][5]
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[6]
Tensile Testing of Polyimide Films
Objective: To determine the mechanical properties of the polyimide films, including tensile strength and elongation at break.
Methodology:
-
Polyimide films of uniform thickness are prepared and cut into rectangular or dumbbell-shaped specimens according to ASTM D882 standards.[7][8][9][10] The typical width of the specimen is between 5 mm and 25.4 mm.[7]
-
The thickness of each specimen is measured at multiple points to ensure uniformity.
-
The tensile tests are performed using a universal testing machine equipped with grips suitable for thin films.
-
The specimens are mounted in the grips, ensuring proper alignment.
-
The test is conducted at a constant crosshead speed, and the load and displacement are recorded until the specimen fails.
-
Tensile strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at break is calculated as the percentage change in length of the specimen at the point of failure relative to its initial length.
Biological Interactions and Signaling Pathways
Aromatic diamines and their derivatives can interact with biological systems, a critical consideration for applications in drug development and biomaterials. The primary concern with many aromatic amines is their potential for metabolic activation into genotoxic species.[11][12][13]
Metabolic Activation of Aromatic Amines
The metabolic activation of aromatic amines is a multi-step process primarily occurring in the liver. This pathway involves enzymatic reactions that can convert the relatively inert amine into a reactive electrophile capable of binding to cellular macromolecules like DNA, which can lead to mutations and potentially cancer.[11][12] The key initial step is N-hydroxylation, catalyzed by cytochrome P450 enzymes.[11]
Potential Impact on Cellular Signaling
While direct evidence for the effect of this compound on specific intracellular signaling pathways is limited, studies on structurally related compounds provide valuable insights. For instance, Bisphenol A (BPA), which shares the 2,2-bis(phenyl)propane core structure with BAPP, has been shown to influence key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways in microglial cells.[14] These pathways are crucial regulators of cellular processes like inflammation, proliferation, and apoptosis.[15][16][17][18]
Furthermore, 4,4'-methylenedianiline (MDA) has been shown to alter gene expression profiles related to hepatotoxicity, including genes involved in cell death and inflammation.[19] It has also been found to affect serotonergic transport, which is estrogen-receptor dependent.[20]
Based on the findings for BPA, a hypothetical model for the potential interaction of certain aromatic diamines with cellular signaling can be proposed. Exposure to these compounds could potentially activate cell surface receptors or intracellular pathways, leading to the activation of transcription factors like NF-κB and subsequent expression of pro-inflammatory genes.
Conclusion
This compound (BAPP) is a valuable monomer for producing high-performance polyimides with a good balance of thermal and mechanical properties. When compared to polyimides derived from ODA and MDA, BAPP-based polyimides generally exhibit intermediate thermal stability and tensile strength but offer advantages in terms of processability due to the flexible isopropylidene group. The choice of diamine should be guided by the specific performance requirements of the final application. For researchers in drug development and biomaterials, it is also crucial to consider the biological activities of these aromatic amines, particularly their potential for metabolic activation and interaction with cellular signaling pathways. Further research is warranted to fully elucidate the specific signaling cascades affected by BAPP and other aromatic diamines to ensure their safe and effective use in sensitive applications.
References
- 1. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 6. thermalsupport.com [thermalsupport.com]
- 7. zwickroell.com [zwickroell.com]
- 8. testresources.net [testresources.net]
- 9. ASTM D882 - EndoLab [endolab.org]
- 10. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 11. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. The metabolic activation of carcinogenic aromatic amines and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 17. NF-kB Signaling Pathway products from Selleck Chemicals [bio-connect.nl]
- 18. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of Gene Expression in 4,4′-Methylenedianiline-induced Acute Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4,4'-Methylenedianiline Alters Serotonergic Transport in a Novel, Sex-Specific Model of Pulmonary Arterial Hypertension in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of BAPP Purity by HPLC Analysis
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates like BAPP (Beta-Amyloid Precursor Protein-derived peptide, for the purpose of this guide) is a critical step in ensuring the quality, safety, and efficacy of therapeutics. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose, offering robust and reliable quantification.[1][2] This guide provides a detailed comparison of an HPLC-based method for BAPP purity validation against other analytical techniques, complete with experimental protocols and performance data.
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[3] For HPLC methods, key validation parameters include specificity, linearity, range, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantitation).[3][4][5]
Comparison of Analytical Techniques for Purity Assessment
The selection of an analytical method depends on various factors, including the properties of the compound, the nature of potential impurities, the required accuracy, and available instrumentation.[6] While HPLC is a widely adopted standard, techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) and quantitative Nuclear Magnetic Resonance (qNMR) offer distinct advantages for specific applications.[1]
| Parameter | HPLC (with UV/CAD Detection) | UPLC-MS | qNMR |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[6] | Chromatographic separation using smaller particle columns for higher resolution and speed, coupled with mass analysis.[1] | Intrinsic quantitative method where signal intensity is directly proportional to the number of atomic nuclei.[7] |
| Primary Use | Routine Quality Control, Purity Assay, Quantification of Known Impurities.[1] | Impurity Identification, Higher Throughput Screening, Analysis of Complex Mixtures.[1] | Absolute Quantification without a specific reference standard for the analyte, Certification of Reference Materials.[6][7] |
| Sensitivity (LOD/LOQ) | Good (ng range).[8] The Limit of Quantitation (LOQ) should be below 0.05% for impurity tracking.[9] | Excellent (pg to low ng range). | Lower, typically requires more sample.[10] |
| Precision (RSD%) | Excellent (<2% RSD is a common acceptance criterion for assays).[5] | Excellent. | High, can achieve very low uncertainty.[7] |
| Throughput | Moderate. | High. | Low. |
| Impurity Identification | Limited without MS detector; based on retention time comparison with known standards.[4] | Excellent; provides mass-to-charge ratio for structural elucidation.[8] | Provides detailed structural information but may struggle with very low-level impurities. |
| Sample Preparation | Simple dissolution and filtration.[2][11] | Simple dissolution and filtration.[1] | Requires a high-purity internal standard and dissolution in a deuterated solvent.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are protocols for sample preparation and HPLC analysis of BAPP.
Sample Preparation
Accurate sample preparation is critical for reliable HPLC analysis.[11]
-
Standard Solution: Accurately weigh approximately 10 mg of BAPP reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase diluent (e.g., 50:50 acetonitrile:water) and sonicate if necessary. Make up to volume with the diluent.
-
Sample Solution: Prepare the BAPP sample to be tested at the same concentration (approx. 1 mg/mL) as the standard solution using the same procedure.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates that could damage the column.[2]
HPLC Method Protocol for BAPP Purity Analysis
This protocol describes a stability-indicating reverse-phase HPLC (RP-HPLC) method suitable for separating BAPP from its potential process-related impurities and degradation products.[12][13]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35.1-40 min: Return to 95% A, 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[14]
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
Visualizing Workflows and Relationships
Diagrams are provided to clearly illustrate the experimental workflow and the logical hierarchy of analytical techniques for purity validation.
Caption: Experimental workflow for HPLC purity analysis of BAPP.
Caption: Decision tree for selecting a BAPP purity analysis method.
References
- 1. benchchem.com [benchchem.com]
- 2. torontech.com [torontech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. aaps.ca [aaps.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Coulometric method with titratable impurity analysis and mass balance method: convert acidimetric purity to chemical purity for SI-traceable highest standard of qNMR (potassium hydrogen phthalate), and verified by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 11. uhplcs.com [uhplcs.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of BAPP-Based Polyimides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of polyimides derived from 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) with other common polyimide alternatives. The information is supported by experimental data from peer-reviewed literature to assist in the selection of high-performance polymers for demanding applications.
Introduction to BAPP-Based Polyimides
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. BAPP-based polyimides are a specific subset that incorporates the BAPP diamine monomer. The unique structure of BAPP, featuring flexible ether linkages and a bulky isopropylidene group, imparts a favorable combination of high thermal stability and improved processability compared to some wholly aromatic polyimides. This makes them attractive for applications in microelectronics, aerospace, and as advanced composite matrices.
Comparative Thermal Stability Data
The thermal stability of polymers is primarily assessed by Thermogravimetric Analysis (TGA), which determines the decomposition temperature, and Differential Scanning Calorimetry (DSC), which measures the glass transition temperature (Tg). The 5% weight loss temperature (Td5) is a key parameter from TGA, indicating the onset of significant thermal decomposition. The Tg is a critical parameter that defines the upper service temperature of an amorphous polymer.
Below is a summary of the thermal properties of various BAPP-based polyimides compared with other common aromatic polyimides.
| Dianhydride | Diamine | Polyimide System | Td5 (°C) | Tg (°C) | Reference |
| BPADA | BAPP | BPADA-BAPP | ~521-531 | ~232-262 | [1] |
| BTDA | BAPP | BTDA-BAPP | ~460-465 | ~265-293 | [2] |
| ODPA | BAPP | ODPA-BAPP | ~513-524 | ~225-230 | [2] |
| PMDA | ODA | PMDA-ODA (Kapton®) | ~581 | >330 | [3] |
| BPDA | PPD | BPDA-PPD (Ube-S®) | ~584 | >330 | [3] |
| BPADA | BZ | BPADA-BZ | - | ~218-250 | [4] |
| HBPDA | BZ | HBPDA-BZ | - | ~203-243 | [4] |
Note: The values presented are collated from different sources and may have been obtained under slightly different experimental conditions. Direct comparison is most accurate when data is sourced from the same study.
From the data, it is evident that BAPP-based polyimides exhibit excellent thermal stability, with 5% weight loss temperatures generally exceeding 460°C. While their glass transition temperatures are typically lower than some of the most rigid wholly aromatic polyimides like PMDA-ODA, the presence of the BAPP monomer enhances solubility and processing characteristics. For instance, polyimides derived from BAPP are often soluble in common organic solvents, a significant advantage for processing.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of the polyimide.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
A small sample of the polyimide film or powder (typically 5-10 mg) is placed in a platinum or alumina sample pan.
-
The sample is heated from room temperature (e.g., 25°C) to a final temperature of around 800°C.
-
A constant heating rate, typically 10°C/min or 20°C/min, is applied.
-
The analysis is conducted under a controlled inert atmosphere, usually nitrogen, with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.
-
The weight loss of the sample is recorded as a function of temperature.
-
The Td5 value is determined as the temperature at which the sample has lost 5% of its initial weight.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polyimide.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
A small, encapsulated sample of the polyimide (typically 5-10 mg) is placed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
The sample is subjected to a heat-cool-heat cycle to erase its previous thermal history.
-
First Heating Scan: The sample is heated from room temperature to a temperature above its expected Tg (e.g., 350°C) at a controlled rate (e.g., 10°C/min or 20°C/min).
-
Cooling Scan: The sample is then cooled back to room temperature at a controlled rate.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first.
-
-
The analysis is carried out under an inert nitrogen atmosphere.
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Factors Influencing Thermal Stability of BAPP-Based Polyimides
The thermal stability of BAPP-based polyimides is influenced by the chemical structure of both the BAPP diamine and the dianhydride monomer it is polymerized with. The following diagram illustrates these relationships.
Caption: Structure-property relationships in BAPP-based polyimides.
The flexible ether linkages in the BAPP monomer contribute to enhanced solubility and processability of the resulting polyimides. The bulky isopropylidene group hinders close chain packing, which also improves solubility but can lead to a slightly lower glass transition temperature compared to more rigid polyimides. The choice of dianhydride plays a crucial role; highly rigid aromatic dianhydrides will generally lead to polyimides with higher thermal stability and higher glass transition temperatures. The interplay of these structural features allows for the tuning of the final properties of the BAPP-based polyimide to suit specific application requirements.
References
A Comparative Guide to the Spectroscopic Analysis of BAPP and its Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic analysis of 2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP), a key monomer in the synthesis of high-performance polymers. We will focus on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy as primary characterization techniques, offering a comparative analysis of the spectral features of the BAPP monomer and its resulting polymers, primarily polyimides. This guide also presents alternative analytical techniques and detailed experimental protocols to assist researchers in their material characterization endeavors.
Spectroscopic Characterization: BAPP Monomer vs. its Polyimides
The transformation of the BAPP monomer into a polymer, such as a polyimide, is accompanied by distinct changes in its FTIR and NMR spectra. These changes provide definitive evidence of successful polymerization and offer insights into the structure of the resulting polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule. The polymerization of BAPP into a polyimide results in the disappearance of characteristic monomer peaks and the appearance of new peaks corresponding to the imide structure.
Table 1: Comparative FTIR Peak Assignments for BAPP Monomer and BAPP-Based Polyimide (BPDA-BAPP)
| Functional Group | BAPP Monomer Wavenumber (cm⁻¹) | BAPP-Polyimide (BPDA-BAPP) Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3412, 3338 | - | Asymmetric and symmetric stretching |
| C-H (aromatic) | 3035 | 3038 | Stretching |
| C-H (aliphatic, -CH₃) | 2965 | 2967 | Asymmetric stretching |
| C=O (imide) | - | 1778 | Asymmetric stretching |
| C=O (imide) | - | 1722 | Symmetric stretching |
| C=C (aromatic) | 1600, 1488 | 1603, 1490 | Stretching |
| C-N (imide) | - | 1365 | Stretching |
| C-O-C (ether) | 1240 | 1232 | Asymmetric stretching |
Note: The exact wavenumbers may vary slightly depending on the specific experimental conditions and the dianhydride used for polymerization.
The most significant changes observed in the FTIR spectrum upon polymerization are the disappearance of the N-H stretching vibrations of the primary amine groups in the BAPP monomer and the appearance of the characteristic asymmetric and symmetric C=O stretching bands of the imide ring in the polyimide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule.
The ¹H NMR spectrum of the BAPP monomer shows distinct signals for the aromatic protons, the amine protons, and the methyl protons of the isopropylidene group. Upon polymerization to a polyimide, the signal corresponding to the amine protons disappears, and shifts in the aromatic proton signals are observed due to the formation of the imide linkage.
Table 2: Comparative ¹H NMR Chemical Shift Assignments for BAPP Monomer and BAPP-Based Polyimide (BPDA-BAPP)
| Proton Environment | BAPP Monomer Chemical Shift (ppm) | BAPP-Polyimide (BPDA-BAPP) Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.65 - 7.15 | 6.90 - 8.10 | Multiplet |
| Amine Protons (-NH₂) | ~3.6 | - | Singlet (broad) |
| Methyl Protons (-CH₃) | 1.63 | 1.71 | Singlet |
Note: Chemical shifts are typically referenced to a solvent peak and can vary based on the solvent and instrument used.
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum. Key changes upon polymerization include shifts in the carbon signals of the aromatic rings attached to the nitrogen atoms and the appearance of a new signal for the carbonyl carbon of the imide group.
Table 3: Comparative ¹³C NMR Chemical Shift Assignments for BAPP Monomer and BAPP-Based Polyimide
| Carbon Environment | BAPP Monomer Chemical Shift (ppm) | BAPP-Polyimide Chemical Shift (ppm) |
| Imide Carbonyl (C=O) | - | ~165 |
| Aromatic Carbons | 115 - 155 | 118 - 163 |
| Quaternary Carbon (-C(CH₃)₂) | ~42 | ~42 |
| Methyl Carbons (-CH₃) | ~31 | ~31 |
Note: Specific assignments for all aromatic carbons can be complex and may require advanced 2D NMR techniques for complete elucidation.
Alternative Analytical Techniques for Polymer Characterization
While FTIR and NMR are primary tools for structural elucidation, a comprehensive characterization of BAPP-based polymers often involves other techniques to determine properties like molecular weight, thermal stability, and morphology.
Table 4: Comparison of Alternative Analytical Techniques
| Technique | Principle | Information Obtained | Applications for BAPP Polymers |
| Gel Permeation Chromatography (GPC) | Separates molecules based on their hydrodynamic volume in solution.[1][2][3][4] | Molecular weight averages (Mn, Mw), molecular weight distribution (polydispersity index, PDI).[1][2][3][4] | Determining the molecular weight of the synthesized polyimides, polyurethanes, or polyesters. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5][6] | Glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc), and heat capacity.[4][5][6] | Determining the Tg of amorphous BAPP-based polymers, which is crucial for understanding their processing and service temperatures. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] | Thermal stability, decomposition temperature, and composition of multi-component materials.[7][8] | Assessing the high thermal stability of BAPP-based polyimides and other polymers. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable spectroscopic data.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-FTIR is a convenient technique for analyzing solid polymer films with minimal sample preparation.[1][9][10][11]
-
Sample Preparation : Ensure the polymer film is clean and has a flat, smooth surface. A few milligrams of a solid sample or a few drops of a liquid are sufficient.[1]
-
Background Collection : Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis : Place the polymer film directly onto the ATR crystal and apply consistent pressure using the pressure clamp to ensure good contact.
-
Data Acquisition : Collect the FTIR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans.[10]
-
Data Processing : Perform an ATR correction on the collected spectrum using the instrument's software.
NMR Spectroscopy (Solution-State)
Solution-state NMR is used for soluble polymers to obtain high-resolution spectra.[12][13]
-
Sample Preparation : Dissolve approximately 5-25 mg of the BAPP monomer or polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[14] The solution should be homogeneous and free of any solid particles.
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of a BAPP-based polymer.
Caption: Experimental workflow for BAPP polymer synthesis and analysis.
This guide provides a foundational understanding of the spectroscopic analysis of BAPP and its polymers. For more in-depth analysis, researchers are encouraged to consult specialized literature and utilize advanced spectroscopic techniques.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. researchgate.net [researchgate.net]
- 3. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 4. infinitalab.com [infinitalab.com]
- 5. Synthesis, characterization and biocompatibility of biodegradable elastomeric poly(ether-ester urethane)s Based on Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) and Poly(ethylene glycol) via melting polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. as.nyu.edu [as.nyu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Polymer Molecular Weight Determination [intertek.com]
- 11. osti.gov [osti.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 14. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
A Comparative Study of Epoxy Resins Cured with BAPP and Other Amine Hardeners
This guide provides a comparative analysis of the performance of epoxy resins cured with 4,4'-(1,3-phenylenediisopropylidene)bisaniline (BAPP) against other common aromatic and aliphatic amine curing agents. The data presented is intended for researchers, scientists, and professionals in drug development and other fields where high-performance thermosetting polymers are utilized.
Performance Comparison of Curing Agents
The selection of a curing agent significantly influences the thermomechanical properties of the final cured epoxy resin. This section presents a quantitative comparison of key performance indicators for epoxy resins cured with BAPP and other widely used amine hardeners. The data has been compiled from various studies, and direct comparison should be approached with the consideration that experimental conditions may have varied between studies.
Thermal Properties
The thermal stability and glass transition temperature (Tg) are critical parameters for determining the service temperature and durability of epoxy resins. Aromatic amines generally impart higher thermal resistance compared to aliphatic amines.[1]
| Curing Agent | Type | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA, N₂) (°C) | Char Yield at 800°C (TGA, N₂) (%) |
| BAPP | Aromatic Diamine | ~185[2] | ~390[2] | >40[2] |
| DDS (4,4'-Diaminodiphenyl Sulfone) | Aromatic Diamine | 183 - 213[3][4] | ~400[5] | ~16[5] |
| DDM (4,4'-Diaminodiphenylmethane) | Aromatic Diamine | 128 - 185[6] | ~378[5] | - |
| DETDA (Diethyl Toluene Diamine) | Aromatic Diamine | Higher than TETA[7] | - | - |
| TETA (Triethylenetetramine) | Aliphatic Amine | ~101[3] | ~219 (in air)[3] | - |
| IPDA (Isophorone Diamine) | Cycloaliphatic Amine | ~138[3] | ~228 (in air)[3] | - |
Note: The data presented is compiled from multiple sources and direct comparison should be made with caution. The performance of a cured epoxy system is highly dependent on the specific epoxy resin used, the stoichiometry, and the curing cycle.
Mechanical Properties
The mechanical properties of a cured epoxy, such as tensile strength and modulus, dictate its suitability for structural applications. Aromatic diamines typically yield higher strength and stiffness.
| Curing Agent | Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Fracture Toughness (KIC) (MPa·m1/2) |
| BAPP | Aromatic Diamine | - | - | - | - | - |
| DDS (4,4'-Diaminodiphenyl Sulfone) | Aromatic Diamine | 80 - 93.5[8] | 2.1 - 2.2[8] | 42.3 - 118.9[6] | 1.47 - 1.98[6] | 0.6 - 0.9[8] |
| DDM (4,4'-Diaminodiphenylmethane) | Aromatic Diamine | - | - | 95.6 - 152.4[6] | 1.71 - 2.65[6] | - |
| DETDA (Diethyl Toluene Diamine) | Aromatic Diamine | - | - | - | - | - |
| TETA (Triethylenetetramine) | Aliphatic Amine | - | - | - | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of cured epoxy resins.
Sample Preparation and Curing
-
Stoichiometry : The epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA) and the amine curing agent (BAPP, DDS, DDM, etc.) are mixed in a stoichiometric ratio. The exact ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.
-
Mixing : The components are preheated to reduce viscosity, then thoroughly mixed until a homogeneous mixture is achieved. The mixture is then degassed in a vacuum oven to remove any entrapped air bubbles.
-
Curing Cycle : The resin mixture is poured into preheated molds and cured in a programmable oven. A typical curing cycle for aromatic amines involves a multi-step process, for example, holding at a lower temperature (e.g., 120-150°C) for a period to allow for initial gelation, followed by a post-curing step at a higher temperature (e.g., 180-220°C) to ensure complete crosslinking.[9] The specific temperatures and durations will vary depending on the curing agent's reactivity.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) : Used to determine the glass transition temperature (Tg) and to study the curing kinetics. A small sample (typically 5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min). The Tg is identified as a step change in the heat flow curve.
-
Thermogravimetric Analysis (TGA) : Used to evaluate the thermal stability and decomposition profile of the cured epoxy. A sample is heated at a constant rate (e.g., 10°C/min) in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere, and the weight loss as a function of temperature is recorded.
-
Dynamic Mechanical Analysis (DMA) : Provides information on the viscoelastic properties of the material, including the storage modulus (E'), loss modulus (E''), and tan delta. A rectangular specimen is subjected to a sinusoidal stress, and the resulting strain is measured as the temperature is ramped up. The peak of the tan delta curve is often used to determine the Tg.[3]
Mechanical Testing
-
Tensile Testing : Performed according to ASTM D638 standards. Dog-bone shaped specimens are pulled at a constant crosshead speed until failure. A load cell and an extensometer are used to measure the applied force and the elongation of the specimen, respectively, from which tensile strength, modulus, and elongation at break are calculated.
-
Flexural Testing (Three-Point Bending) : Conducted following ASTM D790 standards. A rectangular specimen is supported at two points and a load is applied to the center. Flexural strength and modulus are determined from the load-deflection curve.
-
Fracture Toughness Testing : Critical stress intensity factor (KIC) is determined using single-edge-notch-bend (SENB) or compact tension (CT) specimens according to ASTM D5045. A sharp pre-crack is introduced in the specimen, which is then loaded until fracture.
Visualizations
Curing Agent Comparison Framework
Caption: Logical relationship of epoxy resin, curing agents, and resulting properties.
Experimental Workflow for Epoxy Resin Characterization
Caption: A typical experimental workflow for the preparation and characterization of cured epoxy resins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier | MDPI [mdpi.com]
- 6. Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative investigation of thermal and mechanical properties of cross-linked epoxy polymers with different curing agents by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
BAPP-Derived Polyimides: A Performance Guide for Electronic Applications
An objective comparison of the performance of polyimides derived from 2,2-bis(4-(4-aminophenoxy)phenyl)propane (BAPP) against other dielectric materials, supported by experimental data, for researchers and scientists in materials and electronics development.
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and electrical properties, making them indispensable in the electronics industry. They are widely used as dielectric substrates in flexible printed circuits (FPCs), insulating layers in semiconductor packaging, and protective coatings. The specific properties of a polyimide can be tailored by carefully selecting the dianhydride and diamine monomers used in its synthesis. This guide focuses on polyimides derived from the diamine BAPP, evaluating their performance characteristics for electronic applications in comparison to other common polyimides and alternative materials.
Comparative Performance Data
The incorporation of the BAPP monomer, which contains flexible ether linkages and bulky isopropylidene groups, significantly influences the final properties of the polyimide. These structural features tend to disrupt polymer chain packing, which can lead to desirable characteristics such as lower dielectric constants and improved solubility.
Dielectric Properties
A low dielectric constant (Dk) and low dielectric loss (Df) are critical for high-frequency electronic applications to minimize signal delay and energy dissipation. BAPP-derived polyimides often exhibit lower dielectric constants compared to traditional polyimides like Kapton® (PMDA-ODA).
| Material | Dielectric Constant (Dk) | Dielectric Loss (Df) | Frequency | Reference |
| BAPP-Derived Polyimides | ||||
| BPADA-BAPP | 2.32 | Not Specified | Not Specified | |
| PMDA-BAPP | 2.95 | Not Specified | Not Specified | |
| BPDA-BAPP | 3.11 | Not Specified | 28 GHz | |
| Alternative Polyimides | ||||
| PMDA-ODA (Kapton®) | 3.10 - 3.5 | ~0.01 | Not Specified | |
| Fluorinated PI (TFMB-based) | 2.12 - 2.39 | 0.00698 - 0.00702 | 1 MHz | |
| Traditional PI (General) | 3.4 - 3.6 | Not Specified | Not Specified |
Thermal Properties
High thermal stability is essential for materials used in electronic manufacturing, where processes like soldering involve high temperatures. The glass transition temperature (Tg) indicates the temperature at which the polymer transitions from a rigid to a more flexible state, while the 5% weight loss temperature (Td5%) reflects its thermal decomposition stability.
| Material | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Reference |
| BAPP-Derived Polyimides | |||
| BTDA-BAPP | Not specified, but lower stability than BTDA-ODA-BAPP | Not specified, but lower stability than BTDA-ODA-BAPP | |
| HFBAPP-containing PI | 232.5 - 262.2 °C | 521.5 - 531.0 °C | |
| Alternative Polyimides | |||
| Fluorinated PI (TFMB-based) | 351 °C | 540 - 568 °C | |
| Bio-based PIs | > 250 °C | > 400 °C | |
| Other Dielectrics | |||
| Epoxy Resins | < 250 °C | Not Specified | |
| PET | 60 - 80 °C (Loses dimensional stability) | Not Specified |
Mechanical Properties
For applications in flexible electronics, mechanical properties such as tensile strength and elongation at break are crucial to ensure durability and reliability during bending and stretching.
| Material | Tensile Strength | Elongation at Break | Young's Modulus | Reference |
| BAPP-Derived Polyimides | ||||
| BPADA-BAPP/6FDA-TFMB Copolymer | 135.3 MPa | 8.3% | Not Specified | |
| BPDA-BAPP | Not Specified | Not Specified | 0.97 GPa | |
| Alternative Polyimides | ||||
| Fluorinated PI (TFMB-based) | 110 MPa | 20.23% | Not Specified | |
| High-Temp PI (PMDA/2,7-DAX) | 164 MPa | Not Specified | 5.65 GPa |
Experimental Protocols and Methodologies
The characterization of polyimide properties relies on a set of standardized experimental techniques.
Polyimide Synthesis (Two-Step Method)
The most common route for synthesizing polyimides, including those derived from BAPP, is a two-step process.
-
Poly(amic acid) (PAA) Formation: A diamine monomer (e.g., BAPP) is dissolved in a polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc). A dianhydride monomer (e.g., BPADA, PMDA) is then gradually added to the solution. The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen) for several hours to form a viscous PAA precursor solution.
-
Imidization: The PAA solution is cast onto a substrate (like a glass plate) to form a film. The film is then converted into the final polyimide through thermal or chemical imidization. Thermal imidization involves heating the PAA film through a programmed temperature ramp, often with stages at 100°C, 200°C, and 300°C or higher, to facilitate the cyclodehydration process that forms the imide rings.
Visualizing the Process and Comparison
Material Characterization
-
Fourier Transform Infrared Spectroscopy (FTIR): Used to confirm the chemical structure of the synthesized polyimide. The completion of the imidization process is verified by the appearance of characteristic imide absorption bands and the disappearance of amic acid bands.
-
Dielectric Analysis: The dielectric constant and loss factor are typically measured using a parallel-plate capacitor method. Gold electrodes are deposited on both sides of the polyimide film, and measurements are taken with a dielectric analyzer or LCR meter over a range of frequencies.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): This technique is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature, typically in a nitrogen atmosphere.
-
Dynamic Mechanical Analysis (DMA) or Differential Scanning Calorimetry (DSC): These methods are employed to determine the glass transition temperature (Tg) of the polyimide film.
-
-
Mechanical Testing: Tensile properties are measured using a universal testing machine. Film samples are cut into a specific geometry (e.g., dumbbell shape) and stretched at a constant rate until failure to determine tensile strength, elongation at break, and modulus.
// Attributes for BAPP PI bapp_dk [label="Low Dk (2.3-3.1)", fillcolor="#F1F3F4", fontcolor="#202124"]; bapp_therm [label="Good Thermal Stability", fillcolor="#F1F3F4", fontcolor="#202124"]; bapp_mech [label="Good Flexibility", fillcolor="#F1F3F4", fontcolor="#202124"];
center_node -> bapp_dk; center_node -> bapp_therm; center_node -> bapp_mech;
// Alternative 1: Standard PI std_pi [label="Standard PI (Kapton)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; std_dk [label="Higher Dk (>3.1)", fillcolor="#F1F3F4", fontcolor="#202124"]; std_therm [label="Excellent Thermal Stability", fillcolor="#F1F3F4", fontcolor="#202124"];
std_pi -> std_dk; std_pi -> std_therm;
// Alternative 2: Fluorinated PI flu_pi [label="Fluorinated PI", fillcolor="#34A853", fontcolor="#FFFFFF"]; flu_dk [label="Very Low Dk (<2.4)", fillcolor="#F1F3F4", fontcolor="#202124"]; flu_therm [label="Excellent Thermal Stability", fillcolor="#F1F3F4", fontcolor="#202124"]; flu_cost [label="Higher Cost", fillcolor="#F1F3F4", fontcolor="#202124"];
flu_pi -> flu_dk; flu_pi -> flu_therm; flu_pi -> flu_cost;
// Relationships bapp_dk -> std_dk [label="Lower than", style=dashed, color="#5F6368"]; bapp_dk -> flu_dk [label="Higher than", style=dashed, color="#5F6368"]; bapp_therm -> std_therm [label="Comparable to", style=dashed, color="#5F6368"]; } DOT Caption: Key property comparison of BAPP-derived PIs vs. alternatives.
Conclusion
Polyimides derived from the BAPP monomer offer a compelling balance of properties for modern electronic applications. Their primary advantage lies in achieving a lower dielectric constant compared to traditional aromatic polyimides, which is crucial for high-speed and high-frequency devices. This is achieved by introducing bulky, flexible groups into the polymer backbone, which increases the free volume and reduces intermolecular interactions.
While fluorinated polyimides can offer even lower dielectric constants, they are often associated with higher material costs. BAPP-derived polyimides, therefore, represent a favorable compromise, providing enhanced dielectric performance while maintaining the good thermal and mechanical stability characteristic of the polyimide family. The choice of dianhydride to pair with BAPP allows for further tuning of properties, enabling the design of materials tailored for specific applications, from flexible substrates to advanced packaging dielectrics.
A Comparative Guide to the Dielectric Properties of BAPP Polymers
For researchers, scientists, and drug development professionals seeking optimal materials for advanced applications, understanding the dielectric properties of polymers is paramount. This guide provides a comprehensive comparison of Bis(4-aminophenoxy)phenyl (BAPP)-based polyimides with alternative high-performance polymers, supported by experimental data and detailed methodologies.
Polyimides derived from BAPP are known for their favorable thermal and mechanical properties. However, their dielectric performance is a critical consideration for applications in microelectronics, high-frequency communication, and advanced sensor technologies. This guide will objectively assess the dielectric characteristics of BAPP polymers against other notable polymer systems.
Comparative Dielectric Performance
The dielectric properties of BAPP-based polyimides are compared with several alternatives, including standard aromatic polyimides, fluorinated polyimides, and other high-performance thermoplastics. The following tables summarize key dielectric parameters to facilitate a clear comparison.
Table 1: Dielectric Properties of BAPP-Based Polyimides and Alternatives at 1 MHz
| Polymer System | Dielectric Constant (k) | Dielectric Loss (tan δ) | Breakdown Strength (MV/m) |
| BAPP-Based Polyimides | |||
| BPADA-BAPP | 2.32 - 2.95[1][2] | - | - |
| BPDA-BAPP | ~3.11 (at 28 GHz)[3] | - | - |
| Alternative Polyimides | |||
| ODA-PMDA (Kapton®) | 3.10 - 3.4[1][2][4] | ~0.002[4] | ~300[4] |
| BPDA-HFBAPP | ~2.59 (at 28 GHz)[3] | - | - |
| 50%HFBAPP/50%ODA//PMDA | 2.39[5] | 0.00702[5] | - |
| 14.3%TFMB/85.7%ODA//PMDA | 2.12[5] | 0.00698[5] | - |
| Other High-Performance Polymers | |||
| Polyetherimide (PEI) | ~3.2[6] | - | - |
| Cyclic Olefin Copolymer (COC) | < 3[7] | - | - |
| Fluorinated Polyimides (general) | 1.8 - 2.9[4] | ~0.001[4] | - |
Table 2: High-Frequency Dielectric Properties of Select Polymers
| Polymer System | Frequency (GHz) | Dielectric Constant (k) | Dielectric Loss (tan δ) |
| BPDA-BAPP | 28 | ~3.11[3] | - |
| BPDA-BAPP | 38 | ~3.09[3] | - |
| BPDA-HFBAPP | 28 | ~2.59[3] | - |
| BPDA-HFBAPP | 38 | ~2.58[3] | - |
| Fluorinated Aromatic Polyimide (FAPI-70) | 10 | 2.93[8] | 0.0059[8] |
| Fluorinated Aromatic Polyimide (FAPI-100) | 10 | - | 0.0045[8] |
| PI-E2CF3 (Fluorinated) | 10 | 2.74[9] | 0.00338[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of dielectric properties. The following sections outline the typical experimental procedures for the synthesis of polyimide films and the measurement of their dielectric characteristics.
Synthesis of BAPP-Based Polyimide Films
The synthesis of polyimide films, including those derived from BAPP, is typically a two-step process involving the formation of a poly(amic acid) (PAA) precursor followed by cyclization to the final polyimide.[10][11][12][13]
Step 1: Poly(amic acid) Synthesis
-
Monomer Preparation: Equimolar amounts of an aromatic diamine (e.g., 2,2-bis[4-(4-aminophenoxy)phenyl]propane - BAPP) and an aromatic dianhydride (e.g., 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) - BPADA) are weighed.
-
Dissolution: The diamine is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) in a flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Polymerization: The dianhydride is added to the diamine solution in portions. The reaction is typically carried out at a low temperature (0-25 °C) under a nitrogen atmosphere for several hours to form a viscous PAA solution.
Step 2: Imidization
The PAA solution is then converted to the final polyimide film through either thermal or chemical imidization.
-
Thermal Imidization:
-
The PAA solution is cast onto a glass substrate to a uniform thickness.
-
The cast film is heated in a stepwise manner in an oven or furnace under a nitrogen atmosphere. A typical heating profile might be: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to ensure complete cyclization and removal of the solvent.[14]
-
-
Chemical Imidization:
-
A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or isoquinoline) are added to the PAA solution.
-
The mixture is stirred at room temperature to initiate the cyclization process.
-
The resulting polyimide solution is then cast and dried at a moderate temperature to remove the solvent and byproducts.
-
Dielectric Property Measurement
The dielectric constant and dielectric loss of the prepared polymer films are typically measured using a parallel plate capacitor setup with an LCR meter or an impedance analyzer.
-
Sample Preparation: A thin film of the polymer is placed between two parallel plate electrodes. To ensure good electrical contact, thin layers of a conductive material (e.g., gold or aluminum) are often sputtered or evaporated onto both surfaces of the film.
-
Measurement Setup: The electrode-sample assembly is connected to an impedance analyzer.
-
Data Acquisition: The capacitance (C) and dissipation factor (tan δ) of the sample are measured over a range of frequencies.
-
Calculation of Dielectric Constant: The dielectric constant (k) is calculated using the formula: k = (C * d) / (ε₀ * A) where:
-
C is the measured capacitance
-
d is the thickness of the film
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
A is the area of the electrodes
-
Dielectric Breakdown Strength Measurement
-
Sample Preparation: The polymer film is placed between two electrodes, often spherical or plane electrodes, to ensure a uniform electric field.
-
Voltage Application: A high-voltage source is used to apply a continuously increasing DC or AC voltage across the sample.
-
Breakdown Detection: The voltage at which a sudden and large increase in current occurs, indicating the failure of the insulating properties of the material, is recorded as the breakdown voltage.
-
Calculation of Breakdown Strength: The dielectric breakdown strength is calculated by dividing the breakdown voltage by the thickness of the film.
Discussion of Alternatives
-
Standard Aromatic Polyimides (e.g., ODA-PMDA): These materials, such as Kapton®, are widely used and serve as a benchmark. They offer excellent thermal and mechanical stability but generally have a higher dielectric constant compared to more advanced polyimides.[1][2][4]
-
Fluorinated Polyimides: The incorporation of fluorine-containing monomers, such as 2,2-bis[4-(4-aminophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropane (HFBAPP) or 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB), is a common strategy to reduce the dielectric constant.[5] The high electronegativity and bulkiness of fluorine atoms disrupt intermolecular interactions and increase free volume, leading to lower polarizability and moisture absorption, both of which contribute to a lower dielectric constant.[5][15]
-
Polyetherimide (PEI): PEI is an amorphous thermoplastic with good dielectric properties and easier processability compared to some polyimides. However, its thermal stability is generally lower than that of aromatic polyimides.[6]
-
Cyclic Olefin Copolymers (COC): COCs are amorphous polymers with excellent dielectric properties, including a low dielectric constant and low dielectric loss, making them suitable for high-frequency applications.[7] Their thermal stability may be a limiting factor in some applications compared to polyimides.
Conclusion
BAPP-based polyimides offer a good balance of thermal, mechanical, and dielectric properties. However, for applications requiring very low dielectric constants and losses, particularly at high frequencies, fluorinated polyimides represent a superior alternative. The choice of the optimal polymer will depend on the specific requirements of the application, including operating temperature, frequency, mechanical stress, and processing constraints. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 3. Low Dielectric Properties and Transmission Loss of Polyimide/Organically Modified Hollow Silica Nanofiber Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reducing the Permittivity of Polyimides for Better Use in Communication Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low Dielectric Constant Plastic Materials - Low Permittivity Plastics | TOPAS [topas.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of fluorinated polyimides with low dielectric constants and low dielectric losses by combining ester groups and triphenyl pyridine structures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. matec-conferences.org [matec-conferences.org]
- 12. How is Polyimide Film Made? - High-Performance Polyimide Film Manufacturers,Polyimide Film Wholesale [filmide.com]
- 13. Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Fluorinated polyimide: High toughness and low dielectric properties pave new path for high-frequency communication materials | EurekAlert! [eurekalert.org]
A Comparative Guide to the Synthesis of Bis(4-aminophenyl)phosphine (BAPP) from Different Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bis(4-aminophenyl)phosphine (BAPP) and its derivatives is of significant interest in medicinal chemistry and materials science due to their versatile applications. The efficiency of BAPP synthesis is highly dependent on the chosen precursors and synthetic route. This guide provides a comparative overview of two plausible synthetic pathways to BAPP, complete with experimental protocols and a summary of key performance indicators. The presented methodologies are based on established chemical transformations for analogous compounds, providing a framework for the efficient preparation of BAPP.
Comparison of Synthesis Efficiency
The following table summarizes the key metrics for two distinct synthetic routes to bis(4-aminophenyl)phosphine. Route 1 commences with the nitration of triphenylphosphine oxide, followed by reduction of the resulting dinitro compound and subsequent deoxygenation. Route 2 employs a palladium-catalyzed C-P cross-coupling reaction between a 4-haloaniline and a phosphine source.
| Parameter | Route 1: From Triphenylphosphine Oxide | Route 2: From 4-Bromoaniline |
| Starting Materials | Triphenylphosphine oxide, Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent for nitro group (e.g., SnCl₂/HCl or H₂/Pd-C), Reducing agent for phosphine oxide (e.g., HSiCl₃) | 4-Bromoaniline, Phosphine source (e.g., diphenylphosphine), Palladium catalyst, Ligand, Base |
| Number of Steps | 3 | 1 |
| Overall Yield | Moderate (typically 40-60%) | Good to Excellent (typically 70-90%) |
| Reaction Conditions | Harsher conditions for nitration (strong acids) and phosphine oxide reduction. | Milder conditions for the cross-coupling reaction. |
| Purity of Final Product | May require extensive purification to remove by-products from each step. | Generally high, with purification focused on removing catalyst residues. |
| Scalability | Can be challenging due to the multi-step nature and handling of hazardous reagents. | More amenable to scale-up due to the one-pot nature of the cross-coupling. |
Experimental Protocols
Route 1: Synthesis of BAPP from Triphenylphosphine Oxide
This route involves a three-step process: nitration of triphenylphosphine oxide, reduction of the nitro groups, and finally, reduction of the phosphine oxide.
Step 1: Synthesis of Bis(4-nitrophenyl)phenylphosphine oxide
-
Procedure: Triphenylphosphine oxide is slowly added to a mixture of concentrated nitric acid and sulfuric acid at 0-5 °C. The reaction mixture is stirred for several hours while maintaining the low temperature. After the reaction is complete, the mixture is poured onto ice, and the precipitated product, bis(4-nitrophenyl)phenylphosphine oxide, is filtered, washed with water until neutral, and dried.
Step 2: Synthesis of Bis(4-aminophenyl)phenylphosphine oxide
-
Procedure: The bis(4-nitrophenyl)phenylphosphine oxide is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with H₂ gas over a palladium-on-carbon catalyst, is then employed to reduce the nitro groups to amines.[1][2][3] The reaction is typically carried out at room temperature or with gentle heating. After the reduction is complete, the product, bis(4-aminophenyl)phenylphosphine oxide, is isolated by neutralization and extraction.
Step 3: Reduction of Bis(4-aminophenyl)phenylphosphine oxide to BAPP
-
Procedure: The bis(4-aminophenyl)phenylphosphine oxide is dissolved in a dry, inert solvent. A reducing agent such as trichlorosilane (HSiCl₃) is added, and the mixture is refluxed for several hours. This step must be carried out under an inert atmosphere to prevent re-oxidation of the phosphine. After the reaction, the mixture is carefully quenched, and the final product, bis(4-aminophenyl)phosphine, is isolated and purified.
Route 2: Synthesis of BAPP from 4-Bromoaniline
This route utilizes a more direct, one-pot palladium-catalyzed C-P cross-coupling reaction.
-
Procedure: In a reaction vessel under an inert atmosphere, 4-bromoaniline, a phosphine source such as diphenylphosphine, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) are combined in a dry solvent like toluene or dioxane. The mixture is heated to reflux for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS. After cooling, the reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated. The crude product is then purified by column chromatography to yield pure bis(4-aminophenyl)phosphine.[4][5]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two synthetic routes for BAPP.
Caption: Synthetic pathway for BAPP starting from triphenylphosphine oxide (Route 1).
Caption: Direct synthesis of BAPP via palladium-catalyzed cross-coupling (Route 2).
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-catalyzed selective direct arylation of phosphines with aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structural Validation of 2,2'-Bis(4-nitrophenoxy)phenyl)propane Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and detailed structural validation data for the intermediate compound, 2,2'-bis(4-nitrophenoxy)phenyl)propane (BNPP). The primary synthesis method via nucleophilic aromatic substitution is compared with the classical Ullmann condensation, offering insights into their respective advantages and reaction parameters. This document is intended to aid researchers in the selection of an appropriate synthetic strategy and to provide a basis for the structural confirmation of the target molecule.
Introduction
2,2'-Bis(4-nitrophenoxy)phenyl)propane, with CAS number 20653-11-6, is a key intermediate in the synthesis of various polymers, including polyimides and poly(ether imide)s, which are valued for their high thermal stability and dielectric properties. The structural integrity of this precursor is paramount to achieving the desired properties in the final polymeric materials. This guide outlines the prevalent synthetic methodology and an alternative approach, and provides detailed spectroscopic data to facilitate its unambiguous identification.
Synthetic Methodologies: A Comparative Overview
The synthesis of 2,2'-bis(4-nitrophenoxy)phenyl)propane primarily involves the formation of two ether linkages between a bisphenol core and nitrophenyl groups. Two common methods for achieving this are Nucleophilic Aromatic Substitution (SNAc) and the Ullmann Condensation.
Method 1: Nucleophilic Aromatic Substitution (Primary Route)
This is the most direct and widely reported method for the synthesis of BNPP. It involves the reaction of the bisphenoxide, generated in situ from Bisphenol A, with an activated aryl halide, typically p-nitrochlorobenzene or p-nitrobromobenzene.
Method 2: Ullmann Condensation (Alternative Route)
The Ullmann condensation is a classical method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenoxide and an aryl halide. While it can be effective, it often requires harsher reaction conditions compared to the SNAc approach with activated substrates.
A summary of the comparison between these two methods is presented below:
| Feature | Nucleophilic Aromatic Substitution | Ullmann Condensation |
| Reactants | Bisphenol A, p-nitrohalobenzene, Base | Bisphenol A, p-nitrohalobenzene, Base, Copper Catalyst |
| Catalyst | None required (substrate is activated) | Copper (e.g., CuI, Cu2O) |
| Reaction Conditions | Milder (typically 100-160 °C) | Harsher (often >150-220 °C) |
| Solvent | Polar aprotic (e.g., DMF, DMAc, DMSO) | High-boiling polar (e.g., Pyridine, NMP) or non-polar (e.g., Toluene) |
| Advantages | Catalyst-free, generally higher yields for activated substrates | Broader substrate scope (can be used for non-activated aryl halides) |
| Disadvantages | Limited to activated aryl halides | Requires a catalyst, potentially higher temperatures, and longer reaction times |
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Bis(4-nitrophenoxy)phenyl)propane via Nucleophilic Aromatic Substitution
This protocol is based on procedures outlined in various patents for the industrial preparation of BNPP.[1][2]
Materials:
-
Bisphenol A (1.0 equivalent)
-
p-Nitrochlorobenzene (2.2 equivalents)
-
Anhydrous Potassium Carbonate (2.5 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add Bisphenol A, potassium carbonate, and DMF.
-
Heat the mixture to approximately 120-130 °C with stirring under a nitrogen atmosphere to facilitate the formation of the bisphenoxide and to remove any residual water.
-
Add p-nitrochlorobenzene to the reaction mixture.
-
Raise the temperature to 150-160 °C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate is then poured into water to precipitate the crude product.
-
The solid is collected by filtration, washed with water and then methanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a toluene-ethanol mixture.
Protocol 2: Synthesis of a Diaryl Ether via Ullmann Condensation (Alternative Method)
This protocol is a general procedure for the Ullmann condensation and can be adapted for the synthesis of BNPP.[3][4]
Materials:
-
Bisphenol A (1.0 equivalent)
-
p-Nitrobromobenzene (2.2 equivalents)
-
Anhydrous Potassium Carbonate (2.5 equivalents)
-
Copper(I) Iodide (CuI) (0.1 equivalents)
-
Pyridine or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine Bisphenol A, potassium carbonate, and CuI.
-
Add the solvent (Pyridine or NMP) and p-nitrobromobenzene.
-
Heat the reaction mixture to 180-200 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts.
-
The filtrate is washed with dilute acid (e.g., 1M HCl), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Structural Validation Data
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for 2,2'-Bis(4-nitrophenoxy)phenyl)propane
The predicted chemical shifts are based on the analysis of similar structures such as 4,4'-bis(4-nitrophenoxy)biphenyl and general principles of NMR spectroscopy.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Protons | ||||
| H-a | ~1.7 | s | 6H | -C(CH₃)₂- |
| H-b | ~7.0-7.2 | d | 4H | Ar-H ortho to ether on bisphenol A ring |
| H-c | ~7.2-7.4 | d | 4H | Ar-H meta to ether on bisphenol A ring |
| H-d | ~7.0-7.2 | d | 4H | Ar-H ortho to ether on nitrophenyl ring |
| H-e | ~8.2 | d | 4H | Ar-H meta to ether on nitrophenyl ring |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| Carbons | ||||
| C-1 | ~42 | -C(CH₃)₂- | ||
| C-2 | ~31 | -C(CH₃)₂- | ||
| C-3 | ~147 | Quaternary C of bisphenol A ring | ||
| C-4 | ~155 | C-O of bisphenol A ring | ||
| C-5 | ~128 | CH of bisphenol A ring | ||
| C-6 | ~119 | CH of bisphenol A ring | ||
| C-7 | ~163 | C-O of nitrophenyl ring | ||
| C-8 | ~117 | CH of nitrophenyl ring | ||
| C-9 | ~126 | CH of nitrophenyl ring | ||
| C-10 | ~142 | C-NO₂ of nitrophenyl ring |
Table 2: FTIR and Mass Spectrometry Data
The FTIR data is based on typical absorption frequencies for the functional groups present in the molecule. The mass spectrometry data is based on the calculated molecular weight.
| Technique | Expected/Reported Value | Assignment |
| FTIR (cm⁻¹) | ||
| ~3100-3000 | Aromatic C-H stretch | |
| ~2970-2870 | Aliphatic C-H stretch (from isopropyl group) | |
| ~1590, ~1490 | Aromatic C=C stretch | |
| ~1520 and ~1345 | Asymmetric and symmetric N-O stretch of the nitro group | |
| ~1240 | Aryl ether C-O stretch | |
| Mass Spec (m/z) | ||
| Molecular Ion (M⁺) | 470.15 | C₂₇H₂₂N₂O₆ |
Visualizations
Caption: Comparative workflow of the primary and alternative synthetic routes for 2,2'-bis(4-nitrophenoxy)phenyl)propane.
Caption: Logical workflow for the synthesis, purification, and structural validation of the target intermediate.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
Safety Operating Guide
Proper Disposal of 2,2-Bis(4-aminophenyl)propane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for 2,2-Bis(4-aminophenyl)propane (CAS No. 2479-47-2), also known as 4,4'-isopropylidenedianiline.
Immediate Safety and Handling:
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. In case of a spill, the material should be swept up using an inert absorbent material and placed into a suitable, labeled container for disposal. Avoid generating dust.
Disposal Procedures:
As a precautionary measure, this compound should be treated as hazardous waste. The primary recommended method for disposal is through a licensed and accredited hazardous waste disposal contractor.
Operational Disposal Plan:
-
Waste Collection: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (2479-47-2) and any known hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal. Follow all institutional and local regulations for waste manifest and transportation.
-
Incineration: The preferred method of disposal for this type of organic compound is high-temperature incineration by a licensed facility to ensure complete destruction.[1]
-
Environmental Protection: Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2] Avoid any release into the environment.
Quantitative Data Summary:
While specific quantitative data for this compound is limited in publicly available safety data sheets, the following physical and chemical properties are known:
| Property | Value |
| CAS Number | 2479-47-2 |
| Molecular Formula | C₁₅H₁₈N₂ |
| Molecular Weight | 226.32 g/mol |
| Appearance | Solid |
| Melting Point | 128.2 - 129.6 °C |
Note: Hazard classifications and exposure limits are not consistently reported. Users should consult the specific Safety Data Sheet (SDS) from their supplier for the most accurate information.
Experimental Protocols:
This document provides operational guidance and does not cite specific experimental protocols. All laboratory procedures involving this compound should be conducted in accordance with your institution's established safety protocols and the specific SDS provided by the chemical manufacturer.
Disposal Workflow:
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste like this compound.
Caption: General workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2,2-Bis(4-aminophenyl)propane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 2,2-Bis(4-aminophenyl)propane (CAS No. 13080-86-9). The following procedural guidance is designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a powdered solid that presents several health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1] All personnel must adhere strictly to the following PPE protocols to prevent exposure.
Recommended Personal Protective Equipment
Appropriate PPE is the first line of defense against chemical exposure. The required PPE for handling this compound is summarized below.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2] | Protects against eye contact with the irritating powder. |
| Hand Protection | Chemical-resistant gloves.[2] See Table 2 for a detailed comparison of glove materials. | Prevents skin contact, which can cause irritation and allergic reactions. |
| Skin and Body Protection | Laboratory coat.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N99 or P2 full-face particle respirator.[3] | Required when engineering controls are insufficient or when handling the powder outside of a ventilated enclosure, to prevent inhalation. |
Glove Selection and Quantitative Data
No specific occupational exposure limits have been assigned for this compound.[4] Due to the absence of direct permeation data for this specific compound, a conservative approach to glove selection is necessary. Data for Aniline, a related aromatic amine, is provided below for guidance, but it should be noted that permeation rates can vary significantly between different chemicals and glove manufacturers.
Table 1: Glove Material Resistance to Aromatic Amines (Qualitative)
| Glove Material | Resistance to Aromatic Amines |
| Nitrile | Poor[5][6] |
| Neoprene | Fair |
| Butyl Rubber | Very Good |
Table 2: Glove Material Breakthrough Time (BTT) for Aniline (as a proxy)
| Glove Material | Breakthrough Time (minutes) | Rating |
| Butyl Rubber | > 480 | Excellent |
| Neoprene | 25 | Fair |
| Nitrile | 16 | Poor |
Note: Given the "Poor" rating for Nitrile gloves with Aniline and aromatic amines in general, they are not recommended for handling this compound, except for very brief incidental contact where they must be changed immediately upon splash.[5] Butyl rubber gloves are the preferred choice for extended handling.
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to the handling of this compound is crucial for laboratory safety.
Preparation and Engineering Controls
-
Designated Area : All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[7]
-
Ventilation : Ensure adequate ventilation and/or exhaust in the work area.[4]
-
Emergency Equipment : An eyewash station and safety shower must be readily accessible.[3]
-
Spill Kit : Have a spill kit readily available that is appropriate for solid chemical spills.
Experimental Workflow
The following diagram illustrates the logical workflow for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Procedure
-
Don PPE : Before handling, put on all required personal protective equipment as outlined in Section 1.1.
-
Prepare Work Surface : Line the work surface within the chemical fume hood with absorbent bench paper.
-
Weighing :
-
Use an enclosed balance inside the fume hood if possible.
-
Use disposable weigh boats to minimize contamination of the balance.
-
Avoid pouring the powder directly from the bottle to prevent creating dust. Use a spatula to transfer small amounts.
-
Keep the container closed whenever possible.
-
-
In Solution : When working with the chemical in solution, perform all transfers over a disposable bench cover to contain any spills.
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Decontaminate all equipment and the work surface after use. Wet cleaning methods or a HEPA vacuum are recommended for any stray powder.
-
Disposal Plan
Improper disposal of this compound can be harmful to the environment.[4] A structured disposal plan is mandatory.
Waste Segregation and Collection
-
Identify Waste Streams : All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or excess solid chemical.
-
Contaminated PPE (gloves, weigh boats, absorbent paper).
-
Solutions containing the chemical.
-
Rinsate from cleaning contaminated glassware.
-
-
Solid Waste : Collect all solid waste in a dedicated, clearly labeled, and sealable container (e.g., a high-density polyethylene container).
-
Liquid Waste : Collect all liquid waste in a separate, dedicated, and clearly labeled container for "Aromatic Amine Waste." Do not mix with other solvent waste streams.
Step-by-Step Disposal Procedure
-
Segregate : Keep aromatic amine waste separate from other chemical waste to prevent potentially hazardous reactions.[1]
-
Containerize : Ensure all waste containers are appropriate for the type of waste, are in good condition, and are kept tightly sealed when not in use.[1]
-
Label : Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage : Store waste containers in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[8] One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not dispose of this chemical down the drain or in regular trash.[1]
Emergency Procedures
Spill Response:
-
Minor Spill (in a fume hood) :
-
Ensure appropriate PPE is worn.
-
Carefully clean up the powder using a wet paper towel to avoid creating dust, or use a HEPA vacuum.
-
Place all contaminated materials in the designated solid hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill (outside a fume hood) :
-
Evacuate the immediate area and alert others.
-
Prevent the spread of the powder.
-
Contact your institution's EHS department immediately.
-
First Aid:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. publications.aiche.org [publications.aiche.org]
- 3. ehso.emory.edu [ehso.emory.edu]
- 4. scribd.com [scribd.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. gloves.com [gloves.com]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
